Product packaging for Butorphanol N-Oxide(Cat. No.:)

Butorphanol N-Oxide

Cat. No.: B15295914
M. Wt: 343.5 g/mol
InChI Key: HDLXPFLXRIYWET-NJDFBWEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butorphanol N-Oxide, with the CAS number 112269-63-3 and the molecular formula C 21 H 29 NO 3 , is a certified reference standard of major importance for analytical research and development . This compound is specifically suited for quality control (QC) procedures and analytical method development and validation (AMV) in the manufacturing and study of its parent compound, Butorphanol . Butorphanol is a synthetic opioid agonist-antagonist analgesic, and understanding its metabolites, such as this compound, is critical for comprehensive pharmacological profiling . Researchers utilize this standard to ensure accuracy and compliance in applications aimed at characterizing Butorphanol's properties and metabolism. Studies on Butorphanol have indicated it acts as a potent κ-opioid receptor (KOR) agonist and a μ-opioid receptor (MOR) antagonist, and it has been investigated for roles in managing perioperative pain and preventing emergence agitation after general anesthesia . Further preclinical research also suggests that Butorphanol may have protective effects against inflammation and apoptosis in cardiomyocytes via KOR activation, providing insight into potential research avenues for related metabolites . This product is strictly for Research Use Only and is supplied with a comprehensive Structure Elucidation Report to ensure reliability for precise analytical work .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO3 B15295914 Butorphanol N-Oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

(1S,9R,10S)-17-(cyclobutylmethyl)-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol

InChI

InChI=1S/C21H29NO3/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19,25)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-,22?/m1/s1

InChI Key

HDLXPFLXRIYWET-NJDFBWEVSA-N

Isomeric SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O

Origin of Product

United States

Foundational & Exploratory

The In Vivo Formation of Butorphanol N-Oxide: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butorphanol, a synthetic opioid analgesic, undergoes extensive hepatic metabolism, primarily yielding hydroxybutorphanol and norbutorphanol. While the formation of a direct N-oxide metabolite of butorphanol is not prominently documented in existing scientific literature, the chemical structure of butorphanol as a tertiary amine suggests the theoretical potential for N-oxidation. This technical guide synthesizes the current understanding of butorphanol metabolism and explores the putative mechanisms by which butorphanol N-oxide could be formed in vivo. Drawing parallels from the established metabolic pathways of other tertiary amine-containing pharmaceuticals, this paper details the potential roles of Cytochrome P450 (CYP450) and Flavin-Containing Monooxygenase (FMO) enzyme systems. Furthermore, we provide detailed hypothetical experimental protocols for the investigation and quantification of this potential metabolic pathway, alongside illustrative diagrams to elucidate the biochemical transformations.

Introduction to Butorphanol Metabolism

Butorphanol is a morphinan-derivative synthetic opioid used for the management of moderate to severe pain.[1][2] Following administration, it is extensively metabolized in the liver, with its metabolites being primarily excreted through urine and feces.[3][4] The oral bioavailability of butorphanol is low due to significant first-pass metabolism.[1]

The two primary, well-documented metabolic pathways for butorphanol are:

  • Hydroxylation: The addition of a hydroxyl group to the butorphanol molecule, resulting in the formation of hydroxybutorphanol. This is considered the principal metabolite.[2]

  • N-dealkylation: The removal of the cyclobutylmethyl group from the nitrogen atom, leading to the formation of norbutorphanol.[5]

While these are the major routes of biotransformation, the tertiary amine structure of butorphanol makes it a potential substrate for N-oxidation, a common metabolic reaction for many xenobiotics.

Putative Mechanism of this compound Formation

The formation of an N-oxide metabolite from a tertiary amine is an oxidative process catalyzed by specific enzyme systems in the liver. The two primary enzyme families responsible for such reactions are the Cytochrome P450 (CYP450) superfamily and the Flavin-Containing Monooxygenase (FMO) system.[6][7]

Role of Cytochrome P450 (CYP450)

The CYP450 enzymes are a major family of heme-containing monooxygenases involved in the metabolism of a vast array of drugs.[8] The catalytic cycle of CYP450 involves the activation of molecular oxygen to a highly reactive ferryl-oxo intermediate (Compound I), which can then abstract an electron from the nitrogen atom of a tertiary amine. A subsequent rebound of the oxygen atom to the nitrogen cation radical results in the formation of the N-oxide metabolite.

The proposed mechanism for CYP450-mediated N-oxidation of butorphanol is as follows:

  • Binding: Butorphanol binds to the active site of a CYP450 enzyme.

  • Reduction: The ferric heme iron (Fe³⁺) of the CYP450 is reduced to the ferrous state (Fe²⁺) by NADPH-cytochrome P450 reductase.

  • Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

  • Formation of Compound I: A series of electron and proton transfers leads to the formation of the highly reactive ferryl-oxo intermediate.

  • N-Oxidation: Compound I abstracts an electron from the nitrogen of butorphanol, followed by the transfer of the oxygen atom to form this compound.

  • Product Release: The this compound metabolite is released from the enzyme's active site.

Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[6] Unlike CYP450s, the FMO catalytic cycle involves the pre-formation of a hydroperoxyflavin-adenine dinucleotide (FAD-OOH) intermediate, which then acts as the oxidizing agent.

The proposed mechanism for FMO-mediated N-oxidation of butorphanol involves:

  • FAD Reduction: FAD, the prosthetic group of FMO, is reduced by NADPH.

  • Oxygen Binding: Molecular oxygen reacts with the reduced FAD to form the hydroperoxyflavin intermediate.

  • Nucleophilic Attack: The nucleophilic nitrogen atom of butorphanol attacks the terminal oxygen of the FAD-OOH intermediate.

  • Product Formation and Release: This attack leads to the formation of this compound and the regeneration of the oxidized FAD.

Quantitative Data on Butorphanol Metabolism

Direct quantitative data for the in vivo formation of this compound is not available in the current literature. However, studies have quantified the major metabolites, hydroxybutorphanol and norbutorphanol, in human plasma and urine.[9][10]

MetaboliteMatrixConcentration RangeSpeciesCitation
HydroxybutorphanolHuman Urine1-100 ng/mlHuman[10]
NorbutorphanolHuman Urine2-200 ng/mlHuman[10]
NorbutorphanolHuman PlasmaTrace amountsHuman[9]

This table summarizes the available quantitative data for the known major metabolites of butorphanol. The absence of this compound in this table reflects the lack of specific studies identifying and quantifying this metabolite.

Experimental Protocols for Investigating this compound Formation

To investigate the hypothetical formation of this compound, the following detailed experimental protocols are proposed.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine if butorphanol is metabolized to an N-oxide derivative by human liver microsomal enzymes (primarily CYP450s and FMOs) and to identify the specific enzymes involved.

Methodology:

  • Incubation:

    • Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein), butorphanol (at various concentrations, e.g., 1-100 µM), and an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

    • To differentiate between CYP450 and FMO activity, parallel incubations can be performed:

      • With specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

      • With heat-inactivated microsomes to inactivate FMOs (as FMOs are more heat-labile than CYP450s).

      • In the absence of the NADPH-regenerating system as a negative control.

  • Reaction Termination: After a specified incubation time (e.g., 30-60 minutes) at 37°C, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • The mass spectrometer would be set to monitor for the parent drug (butorphanol) and its potential metabolites, including the predicted mass-to-charge ratio (m/z) of this compound.

    • The identity of the N-oxide metabolite would be confirmed by comparing its retention time and mass spectrum to a synthesized analytical standard of this compound.

In Vivo Metabolism Study in an Animal Model (e.g., Rats)

Objective: To determine if this compound is formed in vivo and to quantify its presence in biological matrices.

Methodology:

  • Animal Dosing: Administer a single dose of butorphanol to a cohort of rats (e.g., Sprague-Dawley) via a clinically relevant route (e.g., intravenous or intramuscular).

  • Sample Collection: Collect blood and urine samples at predetermined time points post-administration.

  • Sample Preparation:

    • Plasma: Separate plasma from whole blood by centrifugation. Perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and its metabolites.

    • Urine: Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any potential glucuronide or sulfate conjugates of the metabolites. Follow with SPE or LLE.

  • Analysis: Quantify the concentrations of butorphanol and its metabolites (including the putative N-oxide) in the prepared samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of butorphanol and its metabolites.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the known and hypothetical metabolic pathways of butorphanol, as well as a typical experimental workflow for its metabolic analysis.

Butorphanol_Metabolism Butorphanol Butorphanol Hydroxybutorphanol Hydroxybutorphanol (Major Metabolite) Butorphanol->Hydroxybutorphanol Hydroxylation (CYP450) Norbutorphanol Norbutorphanol (Major Metabolite) Butorphanol->Norbutorphanol N-dealkylation (CYP450) Butorphanol_N_Oxide This compound (Hypothetical Metabolite) Butorphanol->Butorphanol_N_Oxide N-oxidation (CYP450/FMO) Conjugates Glucuronide/Sulfate Conjugates Hydroxybutorphanol->Conjugates Norbutorphanol->Conjugates Excretion Excretion (Urine and Feces) Butorphanol_N_Oxide->Excretion Conjugates->Excretion

Caption: Known and Hypothetical Metabolic Pathways of Butorphanol.

CYP450_Cycle cluster_0 CYP450 Catalytic Cycle for N-Oxidation P450_Fe3 CYP450 (Fe³⁺) P450_Fe3_BH CYP450 (Fe³⁺)-BH Complex P450_Fe3->P450_Fe3_BH Butorphanol_In Butorphanol (BH) Butorphanol_In->P450_Fe3_BH P450_Fe2_BH CYP450 (Fe²⁺)-BH Complex P450_Fe3_BH->P450_Fe2_BH Reduction e_minus_1 e⁻ (from NADPH) e_minus_1->P450_Fe3_BH P450_Fe2_O2_BH CYP450 (Fe²⁺)-O₂-BH Complex P450_Fe2_BH->P450_Fe2_O2_BH O₂ Binding O2 O₂ O2->P450_Fe2_BH Compound_I Compound I [CYP450 (FeO)³⁺-BH] P450_Fe2_O2_BH->Compound_I Reduction & Protonation e_minus_2 e⁻ e_minus_2->P450_Fe2_O2_BH H_plus_1 H⁺ H_plus_1->P450_Fe2_O2_BH Compound_I->P450_Fe3 Product Release Butorphanol_N_Oxide_Out This compound (B-OH) Compound_I->Butorphanol_N_Oxide_Out Oxygen Transfer H2O H₂O Compound_I->H2O FMO_Cycle cluster_1 FMO Catalytic Cycle for N-Oxidation FMO_FAD FMO (FAD) FMO_FADH2 FMO (FADH₂) FMO_FAD->FMO_FADH2 Reduction NADPH NADPH NADPH->FMO_FAD FMO_FADOOH FMO (FAD-OOH) (Hydroperoxyflavin) FMO_FADH2->FMO_FADOOH O₂ Binding O2 O₂ O2->FMO_FADH2 Butorphanol_N_Oxide_Out This compound (B-OH) FMO_FADOOH->Butorphanol_N_Oxide_Out FMO_FADOH FMO (FAD-OH) FMO_FADOOH->FMO_FADOH Nucleophilic Attack Butorphanol_In Butorphanol (BH) Butorphanol_In->FMO_FADOOH H2O H₂O FMO_FADOH->FMO_FAD Dehydration FMO_FADOH->H2O Experimental_Workflow cluster_2 Workflow for In Vitro Metabolism Analysis Incubation Incubation of Butorphanol with Liver Microsomes and NADPH Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation and Centrifugation Termination->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

References

An In-depth Technical Guide to the Pharmacological Activity of Butorphanol and the Unexplored Potential of its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific pharmacological activity of Butorphanol N-Oxide is not available in the current scientific literature. This guide provides a comprehensive overview of the parent compound, Butorphanol, to serve as a foundational resource for researchers interested in exploring its derivatives.

Introduction

Butorphanol is a synthetically derived morphinan opioid that exhibits a mixed agonist-antagonist profile at opioid receptors.[1][2][3][4][5] It is clinically utilized for the management of moderate to severe pain and has applications in both human and veterinary medicine.[3][6] While the metabolism of Butorphanol to hydroxybutorphanol and norbutorphanol has been documented, the existence and pharmacological activity of a potential N-oxide metabolite remain uncharacterized in the public domain.[7][8] This guide will provide a detailed overview of the known pharmacological activities of Butorphanol, which is essential for predicting and understanding the potential properties of its N-oxide derivative.

Core Pharmacology of Butorphanol

Butorphanol's primary mechanism of action involves its interaction with the central nervous system's opioid receptors.[1][2][9] It functions as a partial agonist and antagonist at the µ-opioid receptor (MOR) and as a partial agonist at the κ-opioid receptor (KOR).[1][2] This dual activity contributes to its analgesic effects while potentially mitigating some of the adverse effects associated with full µ-opioid agonists, such as respiratory depression and abuse potential.[1][2][5]

Receptor Binding Affinity

Quantitative data on the binding affinity of Butorphanol to various opioid receptors is crucial for understanding its pharmacological profile.

ReceptorLigandKi (nM)SpeciesTissue SourceReference
κ-Opioid Receptor (KOR)Butorphanol2.5Not SpecifiedNot Specified[1]
µ-Opioid Receptor (MOR)ButorphanolNot SpecifiedNot SpecifiedNot Specified[1]
κ-Opioid Receptor (KOR)Butorphanol0.1 ± 0.02Human (recombinant)Chem-1 cell membranes[10]
µ-Opioid Receptor (MOR)Butorphanol2.4 ± 1.2Human (recombinant)Not Specified[10]
In Vitro and In Vivo Activity

The functional activity of Butorphanol has been characterized in various assays.

Assay TypeParameterValueCell Line/Animal ModelEffectReference
G-protein Activation (KOR)EC5057 nMNot SpecifiedPartial Agonist[1]
G-protein Activation (KOR)Emax57%Not SpecifiedPartial Agonist[1]
β-arrestin Recruitment (KOR)EC502.8 nMHEK-293Full Agonist[10]
Antinociception (Tail-flick)ED5031.9 mg/kgMouseAnalgesia[11]

Signaling Pathways

The binding of Butorphanol to opioid receptors initiates a cascade of intracellular signaling events. Stimulation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in calcium influx, and an increase in potassium efflux.[1][5][6] This results in hyperpolarization of the neuronal cell membrane and a reduction in the transmission of pain signals.[1][6]

Recent studies have also elucidated Butorphanol's involvement in other signaling pathways. For instance, it has been shown to prevent cardiomyocyte apoptosis by activating the PI3K/Akt/FoxO and HIF-1α/VEGF pathways, while inhibiting the MAPK pathway.[12] Additionally, Butorphanol can reduce neuronal inflammation and apoptosis by inhibiting the p38/JNK/ATF2/p53 signaling pathway.[13]

Butorphanol_Signaling_Pathways cluster_receptor Opioid Receptors cluster_downstream Downstream Effects Butorphanol Butorphanol KOR κ-Opioid Receptor (Agonist) Butorphanol->KOR MOR µ-Opioid Receptor (Partial Agonist/Antagonist) Butorphanol->MOR G_Protein G-Protein Activation KOR->G_Protein PI3K_Akt ↑ PI3K/Akt/FoxO Pathway KOR->PI3K_Akt HIF_VEGF ↑ HIF-1α/VEGF Pathway KOR->HIF_VEGF MAPK ↓ MAPK Pathway KOR->MAPK p38_JNK ↓ p38/JNK/ATF2/p53 Pathway KOR->p38_JNK MOR->G_Protein Adenylyl_Cyclase ↓ Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Calcium_Channels ↓ Ca²⁺ Influx G_Protein->Calcium_Channels Potassium_Channels ↑ K⁺ Efflux G_Protein->Potassium_Channels Hyperpolarization Hyperpolarization Adenylyl_Cyclase->Hyperpolarization Calcium_Channels->Hyperpolarization Potassium_Channels->Hyperpolarization Pain_Signal ↓ Pain Signal Transmission Hyperpolarization->Pain_Signal Cardioprotection Cardioprotection PI3K_Akt->Cardioprotection HIF_VEGF->Cardioprotection MAPK->Cardioprotection Inhibition of Apoptosis Neuroprotection Neuroprotection p38_JNK->Neuroprotection Inhibition of Inflammation & Apoptosis

Caption: Signaling pathways modulated by Butorphanol.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target opioid receptor (e.g., from CHO or HEK-293 cells) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Butorphanol).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay Membrane_Prep 1. Receptor-expressing Cell Membrane Preparation Incubation 2. Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration 3. Separation of Bound & Free Ligand via Filtration Incubation->Filtration Counting 4. Scintillation Counting of Bound Radioligand Filtration->Counting Analysis 5. Data Analysis (IC50 → Ki calculation) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

In Vivo Antinociception Assay (Tail-Flick Test)

Objective: To assess the analgesic efficacy of a compound in an animal model of acute pain.

Protocol:

  • Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment and handling procedures.

  • Baseline Measurement: The baseline tail-flick latency is determined by applying a radiant heat source to the animal's tail and measuring the time until the tail is withdrawn. A cut-off time is established to prevent tissue damage.

  • Compound Administration: The test compound (e.g., Butorphanol) or vehicle is administered via a specified route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Measurement: Tail-flick latencies are measured at predetermined time points after compound administration.

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 (dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

Metabolism and Pharmacokinetics

Butorphanol is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[3][9] The major metabolites identified are hydroxybutorphanol and norbutorphanol.[7] The pharmacokinetic properties of Butorphanol can vary depending on the route of administration.

ParameterRoute of AdministrationValueSpeciesReference
BioavailabilityOral10%Human[1]
BioavailabilityIntranasal60-70%Human[1]
Elimination Half-lifeIntravenous4-7 hoursHuman[1]
Protein BindingNot Specified~80%Human[9]

The Unexplored Territory: this compound

While the pharmacology of Butorphanol is well-documented, there is a conspicuous absence of data on this compound. N-oxidation is a common metabolic pathway for tertiary amines, often mediated by cytochrome P450 or flavin-containing monooxygenase enzymes. The resulting N-oxide metabolites can have varied pharmacological profiles, ranging from inactive to fully active, or even exhibiting a different pharmacological profile than the parent compound.

Given the lack of empirical data, the pharmacological activity of this compound remains speculative. It is plausible that N-oxidation could alter the compound's affinity for opioid receptors, its ability to cross the blood-brain barrier, or its intrinsic efficacy. Further research, including chemical synthesis, in vitro receptor binding and functional assays, and in vivo behavioral studies, is necessary to characterize the pharmacological profile of this potential metabolite.

Conclusion

Butorphanol is a potent analgesic with a complex pharmacological profile characterized by its mixed agonist-antagonist activity at opioid receptors. Its signaling mechanisms extend beyond traditional opioid pathways, influencing cell survival and inflammatory responses. While significant knowledge has been amassed regarding Butorphanol and its primary metabolites, the potential role of this compound in its overall pharmacological and toxicological profile is a significant research gap. The information and protocols presented in this guide provide a solid foundation for researchers to delve into the unexplored pharmacology of this compound and other related derivatives.

References

Butorphanol Metabolism: A Technical Guide to Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist of the morphinan series, valued for its analgesic properties. Its clinical efficacy and safety profile are intrinsically linked to its biotransformation, which primarily occurs in the liver. This technical guide provides a comprehensive overview of the metabolism of butorphanol, with a focus on its major identified metabolites: hydroxybutorphanol and norbutorphanol.

It is critical to note that while N-oxidation is a common metabolic pathway for many xenobiotics containing a tertiary amine, a thorough review of the scientific literature reveals no direct evidence for the formation of Butorphanol N-oxide as a metabolite in humans or animals. Studies on butorphanol's biotransformation and degradation have identified various oxidative products, but the N-oxide derivative is not among them[1]. Therefore, this guide will focus on the well-documented metabolic pathways of butorphanol.

Metabolic Pathways of Butorphanol

Butorphanol undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The two primary pathways of biotransformation are hydroxylation and N-dealkylation.

  • Hydroxylation: This is the principal metabolic route, resulting in the formation of hydroxybutorphanol. This metabolite is considered the major urinary metabolite of butorphanol[2].

  • N-dealkylation: This pathway involves the removal of the cyclobutylmethyl group from the nitrogen atom, leading to the formation of norbutorphanol.

These metabolites can also undergo subsequent glucuronide conjugation, facilitating their excretion[2].

Metabolic Pathway Diagram

Butorphanol_Metabolism Butorphanol Butorphanol Hydroxybutorphanol Hydroxybutorphanol Butorphanol->Hydroxybutorphanol Hydroxylation (Major Pathway) Norbutorphanol Norbutorphanol Butorphanol->Norbutorphanol N-dealkylation (Minor Pathway) Glucuronide_Conjugates Glucuronide_Conjugates Hydroxybutorphanol->Glucuronide_Conjugates Conjugation Norbutorphanol->Glucuronide_Conjugates Conjugation

Caption: Metabolic pathway of Butorphanol.

Quantitative Analysis of Butorphanol and its Metabolites

The pharmacokinetic profile of butorphanol and its metabolites has been characterized in various studies. The following tables summarize key quantitative data.

ParameterButorphanolHydroxybutorphanolNorbutorphanolReference
Elimination Half-life (t½) ~18 hours~15 hoursNot Determined[3]
Accumulation Index (q6h dosing) 1.26.0Not Determined[3]

Table 1: Pharmacokinetic Parameters of Butorphanol and its Metabolites in Humans (Nasal Administration)

AnalyteQuantitation Range (ng/mL)Recovery (%)Reference
Butorphanol 1-10093[4]
Hydroxybutorphanol 1-10072[4]
Norbutorphanol 2-20050[4]

Table 2: Analytical Method Validation for Butorphanol and Metabolites in Human Urine

Experimental Protocols

The identification and quantification of butorphanol and its metabolites rely on sophisticated analytical techniques. Below are outlines of typical experimental protocols.

Metabolite Identification in Urine

A common method for the simultaneous determination of butorphanol, hydroxybutorphanol, and norbutorphanol in human urine involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection[4].

  • Sample Preparation:

    • Urine samples (1.0 ml) are buffered with 0.1 ml of 1.0 M ammonium acetate (pH 6.0).

    • Solid-phase extraction is performed using 1-ml Cyano Bond Elut columns to extract butorphanol and its metabolites.

  • Chromatography:

    • The eluent is evaporated and reconstituted in the HPLC mobile phase (acetonitrile-methanol-water).

    • Samples are chromatographed on a reversed-phase octyl 5-micron column.

  • Detection:

    • Fluorescence detection is used with excitation and emission wavelengths of 200 nm and 325 nm, respectively.

Plasma Analysis

For plasma samples, a validated gas chromatography-electron capture negative chemical ionization-mass spectrometric (GC-ECNCI-MS) method is often employed[3].

  • Sample Preparation:

    • Extraction of free and conjugated butorphanol, hydroxybutorphanol, and norbutorphanol from plasma.

  • Analysis:

    • The samples are analyzed using GC-ECNCI-MS. In plasma, conjugated metabolites are often not detected, and only trace amounts of norbutorphanol may be present[3].

Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Biological_Sample Biological Sample (Urine/Plasma) Buffering Buffering Biological_Sample->Buffering Solid_Phase_Extraction Solid-Phase Extraction Buffering->Solid_Phase_Extraction Elution Elution Solid_Phase_Extraction->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Reconstitution->HPLC GC_MS GC-MS Reconstitution->GC_MS Fluorescence_Detection Fluorescence Detection HPLC->Fluorescence_Detection Mass_Spectrometry Mass Spectrometry GC_MS->Mass_Spectrometry Quantification Quantification Fluorescence_Detection->Quantification Mass_Spectrometry->Quantification Pharmacokinetic_Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic_Modeling

Caption: General workflow for metabolite identification.

Signaling Pathways of Butorphanol

Butorphanol exerts its pharmacological effects by interacting with opioid receptors in the central nervous system. Its mechanism of action is complex, involving both agonist and antagonist activities at different receptor subtypes.

  • Kappa-Opioid Receptor (KOR): Butorphanol is a potent agonist at the KOR, which is primarily responsible for its analgesic effects.

  • Mu-Opioid Receptor (MOR): It acts as a partial agonist or antagonist at the MOR. This dual action contributes to a ceiling effect on respiratory depression, a significant safety advantage over pure MOR agonists like morphine.

  • Sigma-Opioid Receptor (SOR): Butorphanol may also have agonistic effects at the SOR, which could contribute to some of its side effects.

Recent research has also indicated that butorphanol can inhibit the p38/JNK/ATF2/p53 signaling pathway, thereby reducing neuronal inflammatory response and apoptosis. This suggests a potential neuroprotective role for butorphanol beyond its analgesic effects.

Butorphanol's Opioid Receptor Interaction

Butorphanol_Signaling cluster_receptors Opioid Receptors cluster_effects Pharmacological Effects Butorphanol Butorphanol KOR Kappa-Opioid Receptor (KOR) Butorphanol->KOR Agonist MOR Mu-Opioid Receptor (MOR) Butorphanol->MOR Partial Agonist/ Antagonist SOR Sigma-Opioid Receptor (SOR) Butorphanol->SOR Agonist Neuroprotection Neuroprotection Butorphanol->Neuroprotection Inhibits p38/JNK/ATF2/p53 pathway Analgesia Analgesia KOR->Analgesia MOR->Analgesia Respiratory_Depression Respiratory Depression (Ceiling Effect) MOR->Respiratory_Depression

Caption: Butorphanol's interaction with opioid receptors.

Conclusion

The metabolism of butorphanol is a well-characterized process primarily involving hydroxylation and N-dealkylation to form hydroxybutorphanol and norbutorphanol, respectively. These metabolites, along with the parent drug, contribute to the overall pharmacologic and toxicologic profile of butorphanol. While the existence of this compound as a metabolite has been queried, current scientific literature does not support its formation. A thorough understanding of the established metabolic pathways is crucial for drug development professionals and researchers in optimizing the therapeutic use of butorphanol and ensuring patient safety. Future research may yet identify novel, minor metabolites, but the focus for now remains on the well-documented products of hydroxylation and N-dealkylation.

References

An In-depth Technical Guide to the Chemical Properties of Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol N-Oxide is a tertiary amine N-oxide derivative of Butorphanol, a synthetically derived morphinan opioid analgesic. As a metabolite and a potential prodrug, understanding the chemical properties of this compound is crucial for comprehending its stability, reactivity, and potential pharmacological activity. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, including its synthesis, spectroscopic data, and potential reactivity, presented in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid. The introduction of the N-oxide functional group significantly alters the polarity and, consequently, the physicochemical properties of the parent compound, Butorphanol.

PropertyValueSource
CAS Number 112269-63-3[1]
Molecular Formula C₂₁H₂₉NO₃[1]
Molecular Weight 343.46 g/mol [1]
IUPAC Name (4bR,8aS,9S)-11-(cyclobutylmethyl)-3-hydroxy-5,6,7,8,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthren-14-ol 11-oxideDerived from IUPAC name of Butorphanol
Melting Point 167 °C (frothing)[1]
Appearance White crystalline solidGeneral property of similar compounds
Solubility Expected to have increased water solubility compared to Butorphanol due to the polar N-oxide group.[2]
Stability Stable under normal conditions. Can react with strong oxidizing agents.[3]

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of the tertiary amine group in Butorphanol. A common and effective method utilizes a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).

Experimental Protocol: Synthesis using m-Chloroperbenzoic Acid[1]

Materials:

  • Butorphanol

  • m-Chloroperbenzoic acid (m-CPBA, 85%)

  • Methylene chloride (CH₂Cl₂)

  • Silica gel for column chromatography

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Procedure:

  • Suspend Butorphanol in methylene chloride.

  • Add powdered 85% m-chloroperbenzoic acid to the suspension in portions over a period of 15 minutes.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Elute the column with a chloroform-methanol solvent system (e.g., 95:5 v/v).

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Synthesis Workflow

Synthesis_Workflow Butorphanol Butorphanol Reaction Oxidation Reaction Butorphanol->Reaction mCPBA m-Chloroperbenzoic acid (m-CPBA) mCPBA->Reaction Solvent Methylene Chloride Solvent->Reaction Purification Column Chromatography Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data was reported for this compound in DMSO-d₆ at 200 MHz[1]:

Chemical Shift (δ)MultiplicityIntegrationAssignment
11.65s1H14-OH
9.25s1H3-OH
6.95d1H1-H
6.65s (meta coupling)1H4-H
Mass Spectrometry (MS)

In mass spectrometry, a characteristic fragmentation of N-oxides is the loss of an oxygen atom ([M+H - 16]⁺). This "deoxygenation" can be induced by thermal activation in the ion source.

Expected Fragmentation:

  • [M+H]⁺: 344.2220 (Calculated for C₂₁H₃₀NO₃⁺)

  • [M+H - 16]⁺: 328.2271 (Corresponding to the protonated Butorphanol molecule)[4]

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3400-3200O-H stretching (phenolic and alcoholic)
~3050-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic)
~1600, ~1500C=C stretching (aromatic)
~1250C-O stretching (phenolic)
~970-950N-O stretching

Chemical Reactivity

The N-oxide group introduces unique reactivity to the Butorphanol molecule. Tertiary amine N-oxides can undergo several characteristic reactions.

Potential Reactivity Pathways

Reactivity_Pathways BNO This compound Heat Heat (150-200 °C) BNO->Heat Cope Elimination Rearrangement [2,3]-Meisenheimer Rearrangement BNO->Rearrangement AceticAnhydride Acetic Anhydride BNO->AceticAnhydride Polonovski Reaction Reduction Reduction BNO->Reduction

Caption: Potential reactivity pathways of this compound.

  • Cope Elimination: Upon heating, amine oxides with a β-hydrogen can undergo a syn-elimination to form an alkene and a hydroxylamine.[2]

  • Meisenheimer Rearrangement: [3][5]-Sigmatropic rearrangement can occur, particularly with allylic or benzylic groups attached to the nitrogen.[2]

  • Polonovski Reaction: Reaction with acetic anhydride can lead to the formation of an iminium ion intermediate, which can then be trapped by nucleophiles.[2]

  • Reduction: The N-oxide can be reduced back to the parent tertiary amine, Butorphanol. This is a key reaction in the context of its potential role as a prodrug.

Potential Signaling Pathways

The pharmacological activity of Butorphanol is primarily mediated through its interaction with κ- and μ-opioid receptors.[6] Butorphanol acts as an agonist at the κ-opioid receptor and a mixed agonist-antagonist at the μ-opioid receptor.[6] While there is no direct evidence for the interaction of this compound with these receptors, it is plausible that it may act as a prodrug, being reduced in vivo to the pharmacologically active Butorphanol.

Hypothetical Prodrug Activation and Receptor Interaction

Signaling_Pathway BNO This compound (Prodrug) Reduction In vivo Reduction BNO->Reduction Butorphanol Butorphanol (Active Drug) Reduction->Butorphanol Kappa_Receptor κ-Opioid Receptor Butorphanol->Kappa_Receptor Agonist Mu_Receptor μ-Opioid Receptor Butorphanol->Mu_Receptor Mixed Agonist-Antagonist Analgesia Analgesia Kappa_Receptor->Analgesia Mu_Receptor->Analgesia

Caption: Hypothetical pathway of this compound as a prodrug.

Conclusion

This technical guide provides a detailed overview of the known and predicted chemical properties of this compound. The information presented, including synthesis protocols, spectroscopic data, and potential reactivity, serves as a valuable resource for researchers and professionals involved in the study and development of opioid analgesics. Further investigation into the specific pharmacological profile and metabolic fate of this compound is warranted to fully elucidate its role and potential therapeutic applications.

References

Butorphanol N-Oxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Butorphanol N-oxide, a key derivative and reference standard of the synthetic opioid analgesic, Butorphanol. This document furnishes essential data including its chemical identity, structure, and CAS number. A detailed experimental protocol for its synthesis is provided, alongside relevant quantitative data. Furthermore, this guide outlines an appropriate analytical methodology for its characterization and discusses the established pharmacological signaling pathway of its parent compound, Butorphanol, which serves as a foundational framework in the absence of specific data for the N-oxide derivative.

Chemical Identity and Structure

This compound is the N-oxidized derivative of Butorphanol, a morphinan-type synthetic opioid. It is primarily utilized as a reference standard in the development, validation, and quality control of analytical methods for Butorphanol and its related substances.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 112269-63-3[1][2][3][4]
Molecular Formula C21H29NO3[3]
Molecular Weight 343.46 g/mol [3]
IUPAC Name Morphinan-3, 14-diol, 17-(cyclobutylmethyl)-, 17-oxide (9CI)[1][3]
Melting Point 167°C (with frothing)[1]
SMILES [O-]--INVALID-LINK--(CC3)CC5CCC5[1]
InChI InChI=1S/C21H29NO3/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21, 18(16)13-17)10-11-22(19, 25)14-15-4-3-5-15/h6-7, 13, 15, 19, 23-24H, 1-5, 8-12, 14H2/t19-, 20+, 21-, 22+/m1/s1[1]

Experimental Protocols

Synthesis of this compound

A documented method for the preparation of this compound involves the oxidation of Butorphanol using m-chloroperbenzoic acid (m-CPBA).[1]

Experimental Procedure:

  • A suspension of Butorphanol (0.03 mole) is prepared in 300 mL of methylene chloride.

  • Powdered 85% m-chloroperbenzoic acid (0.039 mole) is added in portions to the suspension over a period of 15 minutes.

  • The reaction mixture is stirred at room temperature for one hour.

  • The completion of the reaction is monitored by thin-layer chromatography to confirm the absence of the starting material.

  • A peroxide test using starch-iodide paper should be negative upon completion.

  • The crude product is purified by chromatography on silica gel using a mobile phase of chloroform-methanol (95:5).

This procedure yields this compound with a reported yield of 62.5%.[1]

Analytical Methodology for Characterization

For the analysis of this compound, particularly as an impurity or degradant of Butorphanol, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable technique. A rapid and systemic strategy utilizing liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been successfully employed to identify degradation products of Butorphanol tartrate.[4]

General LC/MS/MS Parameters (based on Butorphanol impurity profiling):

  • Chromatography: Analytical HPLC

  • Detection: UV detection, full-scan electrospray mass spectrometry, and tandem mass spectrometry.[4]

This integrated approach allows for the accurate elucidation of the structures of impurities and degradants.[4]

Quantitative Data

The synthesis of this compound has been reported with the following quantitative outcomes:

Table 2: Synthesis and Characterization Data

ParameterValueSource
Yield 62.5%[1]
Melting Point 167°C (with frothing)[1]
¹H-NMR (DMSO-d6, 200 mHz) δ11.65 (s, 1H, 14-OH), 9.25 (s, 1H, 3-OH), 6.95 (d, 1H, 1-H), 6.65 (s showing meta coupling, 1H, 4-H)[1]

Signaling Pathways and Pharmacological Context

The specific pharmacological activity and signaling pathways of this compound have not been extensively studied in humans. However, some animal studies suggest that Butorphanol metabolites may possess some analgesic activity.[5] The pharmacological actions of the parent compound, Butorphanol, are well-characterized and provide a basis for understanding the potential activity of its derivatives.

Butorphanol is a mixed agonist-antagonist opioid. It exhibits partial agonist and antagonist activity at the μ-opioid receptor and partial agonist activity at the κ-opioid receptor.[3][5] The stimulation of these G-protein coupled receptors on central nervous system neurons leads to an intracellular inhibition of adenylate cyclase, the closing of influx membrane calcium channels, and the opening of membrane potassium channels.[3] This cascade results in hyperpolarization of the cell membrane and suppression of action potential transmission in ascending pain pathways.

Below is a diagram illustrating the established signaling pathway for Butorphanol.

Butorphanol_Signaling_Pathway cluster_receptor Opioid Receptors cluster_cellular_effects Intracellular Effects cluster_neuronal_response Neuronal Response mu_receptor μ-opioid Receptor adenylate_cyclase Inhibit Adenylate Cyclase mu_receptor->adenylate_cyclase ca_channels Close Ca²⁺ Channels mu_receptor->ca_channels k_channels Open K⁺ Channels mu_receptor->k_channels kappa_receptor κ-opioid Receptor kappa_receptor->adenylate_cyclase kappa_receptor->ca_channels kappa_receptor->k_channels hyperpolarization Hyperpolarization ca_channels->hyperpolarization k_channels->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability analgesia Analgesia reduced_excitability->analgesia Butorphanol Butorphanol Butorphanol->mu_receptor Partial Agonist/ Antagonist Butorphanol->kappa_receptor Partial Agonist

Caption: Butorphanol's opioid receptor signaling cascade.

The following diagram illustrates a logical workflow for the synthesis and analysis of this compound.

Synthesis_Analysis_Workflow start Butorphanol oxidation Oxidation with m-CPBA in CH₂Cl₂ start->oxidation crude_product Crude Butorphanol N-Oxide oxidation->crude_product purification Silica Gel Chromatography crude_product->purification pure_product Pure Butorphanol N-Oxide purification->pure_product analysis Analysis pure_product->analysis hplc_ms HPLC-MS/MS analysis->hplc_ms nmr ¹H-NMR analysis->nmr melting_point Melting Point Determination analysis->melting_point

Caption: Synthesis and analysis workflow for this compound.

References

In Vitro Metabolism of Butorphanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist analgesic used in the management of moderate to severe pain.[1][2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic and pharmacodynamic profile, as well as for identifying potential drug-drug interactions. Butorphanol undergoes extensive first-pass metabolism in the liver, primarily through hydroxylation and conjugation.[1][3][4] This guide provides a comprehensive overview of the in vitro metabolism of butorphanol, with a specific focus on the potential, though not definitively established, formation of its N-oxide metabolite.

Known Metabolic Pathways of Butorphanol

In vitro and in vivo studies have consistently identified two primary metabolic pathways for butorphanol: hydroxylation and N-dealkylation.[3][5][6]

  • Hydroxylation: The principal metabolite formed is hydroxybutorphanol.[3] This reaction is a Phase I metabolic process.

  • N-dealkylation: This pathway results in the formation of norbutorphanol in smaller quantities.[3]

These metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[6]

The Potential for N-Oxide Formation: A Theoretical Perspective

While the formation of butorphanol N-oxide has not been explicitly reported in the existing scientific literature, the chemical structure of butorphanol, which contains a tertiary amine, suggests that N-oxidation is a theoretically possible metabolic pathway. N-oxidation is a common metabolic route for xenobiotics containing nitrogen atoms and is catalyzed by two main enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).[7][8][9][10]

For other opioids containing a tertiary amine, such as morphine and oxycodone, the formation of N-oxide metabolites has been documented.[11][12][13][14] This precedent with structurally related compounds lends credence to the possibility of butorphanol undergoing a similar transformation, albeit likely as a minor pathway.

Enzymes Potentially Involved in Butorphanol N-Oxidation:

  • Flavin-containing Monooxygenases (FMOs): FMOs are known to oxygenate soft nucleophiles, particularly nitrogen and sulfur atoms.[9] They are major contributors to the N-oxidation of many drugs.[8]

  • Cytochrome P450 (CYP) Enzymes: While primarily known for C-H oxidation, certain CYP isoforms can also catalyze N-oxidation reactions.[9]

Further investigation using in vitro systems with recombinant human FMO and CYP enzymes would be necessary to definitively determine their roles in butorphanol N-oxidation.

Data Presentation: Metabolites of Butorphanol

Since no quantitative data for this compound formation is available, the following table summarizes the known major metabolites of butorphanol.

Metabolite NameMetabolic PathwayRelative Abundance
HydroxybutorphanolHydroxylationMajor
NorbutorphanolN-dealkylationMinor

Experimental Protocols for Investigating In Vitro Metabolism of Butorphanol

The following is a generalized protocol that can be adapted to study the in vitro metabolism of butorphanol, including the potential formation of its N-oxide. This protocol is based on established methodologies for in vitro drug metabolism studies.[15][16][17]

Objective: To determine the metabolic profile of butorphanol in human liver microsomes and identify the enzymes responsible for its metabolism.

Materials:

  • Butorphanol

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Recombinant human CYP and FMO enzymes

  • Specific chemical inhibitors for CYP and FMO isoforms

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Analytical standards for butorphanol and its known metabolites (hydroxybutorphanol, norbutorphanol)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system[18][19]

Procedure:

  • Incubation Setup:

    • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and butorphanol (at various concentrations, e.g., 1-10 µM).

    • Include control incubations:

      • No NADPH (to assess non-enzymatic degradation)

      • No microsomes (to assess substrate stability in the buffer)

    • For enzyme phenotyping, incubate butorphanol with a panel of recombinant human CYP and FMO enzymes.

    • For inhibition studies, pre-incubate microsomes with specific chemical inhibitors before adding butorphanol.

  • Initiation and Incubation:

    • Pre-warm the incubation mixtures at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation:

    • Centrifuge the terminated incubation mixtures to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

    • The supernatant may be dried and reconstituted in a suitable solvent for HPLC-MS/MS analysis.

  • Analytical Method:

    • Analyze the samples using a validated HPLC-MS/MS method to separate and quantify butorphanol and its metabolites.

    • The mass spectrometer should be operated in a full-scan mode to detect potential new metabolites and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification of known compounds. The precursor ion for butorphanol is [M+H]+ at m/z 328.2.[4]

Data Analysis:

  • Calculate the rate of disappearance of butorphanol and the formation of its metabolites over time.

  • Determine the kinetic parameters (Km and Vmax) for the formation of each metabolite.

  • Identify the specific CYP and/or FMO enzymes involved in each metabolic pathway based on the results from recombinant enzyme and inhibition studies.

Mandatory Visualization

Butorphanol_Metabolism Butorphanol Butorphanol Hydroxybutorphanol Hydroxybutorphanol (Major) Butorphanol->Hydroxybutorphanol Hydroxylation (CYP Enzymes) Norbutorphanol Norbutorphanol (Minor) Butorphanol->Norbutorphanol N-dealkylation (CYP Enzymes) Butorphanol_N_Oxide This compound (Hypothetical) Butorphanol->Butorphanol_N_Oxide N-oxidation (FMO/CYP Enzymes) Conjugates Glucuronide/ Sulfate Conjugates Hydroxybutorphanol->Conjugates Phase II Conjugation Norbutorphanol->Conjugates Phase II Conjugation

Caption: Metabolic pathways of Butorphanol.

Experimental_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis Incubation_Mixture Prepare Incubation Mixture (Buffer, Microsomes, Butorphanol) Pre_incubation Pre-incubate at 37°C Incubation_Mixture->Pre_incubation Controls Prepare Controls (No NADPH, No Microsomes) Controls->Pre_incubation Initiation Initiate with NADPH Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Analysis Analyze by HPLC-MS/MS Supernatant_Transfer->Analysis

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion

The in vitro metabolism of butorphanol is characterized by two primary pathways: hydroxylation to hydroxybutorphanol and N-dealkylation to norbutorphanol. While the formation of this compound is a theoretical possibility based on its chemical structure and the known metabolic functions of FMO and CYP enzymes, there is currently no direct scientific evidence to support its formation. Further research, employing sensitive analytical techniques such as HPLC-MS/MS and a comprehensive panel of metabolizing enzymes, is required to definitively investigate this potential minor metabolic pathway. The experimental protocol outlined in this guide provides a framework for conducting such investigations, which would contribute to a more complete understanding of the metabolic fate of butorphanol.

References

Enzymatic Pathways for Butorphanol N-Oxide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butorphanol, a synthetic opioid agonist-antagonist, undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including hydroxylated and N-dealkylated products. This technical guide focuses on the enzymatic pathways responsible for the synthesis of a specific metabolite, Butorphanol N-Oxide. While direct and detailed experimental data on the specific enzymes and their kinetics for this particular transformation are limited in publicly available literature, this document synthesizes current knowledge on analogous reactions for similar compounds and outlines the probable enzymatic players and pathways involved. The primary enzyme families implicated in the N-oxidation of xenobiotics, namely Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMOs), are explored as the key catalysts in the formation of this compound. This guide provides a framework for researchers by presenting putative pathways, summarizing general experimental protocols for in vitro metabolism studies, and offering a foundation for future investigations to elucidate the specific kinetics and mechanisms of this compound synthesis.

Introduction

Butorphanol is a morphinan-type synthetic opioid used for the management of pain.[1] Like many pharmaceuticals, its efficacy and safety are influenced by its metabolic fate within the body. The liver is the primary site of butorphanol metabolism, where it is converted into various metabolites, including hydroxybutorphanol and norbutorphanol.[1] The formation of N-oxide metabolites is a common pathway in the metabolism of tertiary amine-containing drugs, and Butorphanol is structurally amenable to such a transformation. Understanding the enzymatic pathways leading to this compound is crucial for a comprehensive metabolic profile, which can inform drug-drug interaction potential, inter-individual variability in response, and the overall safety assessment of the drug.

Putative Enzymatic Pathways for this compound Synthesis

The N-oxidation of tertiary amines like butorphanol is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).[2][3]

Cytochrome P450 (CYP) Mediated N-Oxidation

The CYP superfamily is a major contributor to the phase I metabolism of a vast array of xenobiotics.[4] Several CYP isoforms are known to catalyze N-oxidation reactions. Based on metabolism studies of other opioids, CYP3A4 is a strong candidate for the N-oxidation of butorphanol. For instance, CYP3A4 is responsible for the N-dealkylation of buprenorphine and hydrocodone, which proceeds through an N-oxide intermediate.[5][6]

Putative Reaction:

Butorphanol + O₂ + NADPH + H⁺ --(CYP-isoform)--> this compound + H₂O + NADP⁺

Flavin-containing Monooxygenase (FMO) Mediated N-Oxidation

FMOs are another class of enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen atom in tertiary amines.[2][3] FMO3 is the most abundant FMO isoform in the adult human liver and has a broad substrate specificity for N-containing compounds.[7] FMO1 is also expressed in the adult kidney and fetal liver and could contribute to butorphanol N-oxidation.[8]

Putative Reaction:

Butorphanol + O₂ + NADPH + H⁺ --(FMO-isoform)--> this compound + H₂O + NADP⁺

Quantitative Data on Enzymatic Synthesis

Currently, there is a lack of specific quantitative data in the public domain regarding the kinetic parameters for this compound formation by specific human CYP or FMO isoforms. The following tables are provided as a template for researchers to populate as data becomes available.

Table 1: Putative Kinetic Parameters for Butorphanol N-Oxidation by Human CYP Isoforms

CYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)
CYP3A4Data not availableData not available
Other CYPsData not availableData not available

Table 2: Putative Kinetic Parameters for Butorphanol N-Oxidation by Human FMO Isoforms

FMO IsoformKm (µM)Vmax (pmol/min/mg protein)
FMO1Data not availableData not available
FMO3Data not availableData not a vailable

Experimental Protocols

The following are generalized protocols for in vitro experiments designed to identify the enzymes responsible for this compound formation and to determine their kinetic parameters.

Incubation with Human Liver Microsomes (HLMs)

This experiment aims to determine if this compound is formed in a complex system containing a wide range of drug-metabolizing enzymes.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Butorphanol

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

    • Phosphate buffer (pH 7.4)

    • Quenching solution (e.g., ice-cold acetonitrile)

  • Procedure:

    • Pre-warm a mixture of HLMs, butorphanol, and phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding an equal volume of ice-cold quenching solution.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the presence of this compound using a validated analytical method (e.g., LC-MS/MS).

Reaction Phenotyping with Recombinant Human CYP and FMO Isoforms

This experiment is designed to identify the specific isoforms involved in this compound formation.

  • Materials:

    • Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5).

    • Butorphanol

    • NADPH

    • Appropriate buffers and co-factors for each enzyme system.

  • Procedure:

    • Follow a similar incubation procedure as with HLMs, but replace HLMs with individual recombinant enzyme preparations.

    • Incubate butorphanol with each isoform separately.

    • Analyze the formation of this compound to determine the activity of each specific enzyme.

Enzyme Kinetics Study

This experiment aims to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the responsible enzymes.

  • Procedure:

    • Using the identified active recombinant enzyme(s), perform incubations with a range of butorphanol concentrations (e.g., 0.1 to 100 µM).

    • Keep the incubation time short to ensure initial velocity conditions.

    • Quantify the amount of this compound formed at each substrate concentration.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Analytical Method for this compound Quantification

A sensitive and specific analytical method is required for the accurate quantification of this compound in in vitro samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Method Development:

    • Chromatographic Separation: Develop a reverse-phase HPLC method to separate butorphanol from its N-oxide and other potential metabolites. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point.

    • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of butorphanol and its N-oxide. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure specificity and sensitivity. The precursor ion for this compound would be expected at [M+H]⁺ = m/z 344.2.

Visualizations of Pathways and Workflows

Putative Enzymatic Pathways

Butorphanol_N_Oxide_Synthesis cluster_cyp Cytochrome P450 Pathway cluster_fmo Flavin-containing Monooxygenase Pathway Butorphanol_CYP Butorphanol Butorphanol_N_Oxide_CYP This compound Butorphanol_CYP->Butorphanol_N_Oxide_CYP O2, NADPH CYP_Enzyme CYP Isoforms (e.g., CYP3A4) CYP_Enzyme->Butorphanol_N_Oxide_CYP Butorphanol_FMO Butorphanol Butorphanol_N_Oxide_FMO This compound Butorphanol_FMO->Butorphanol_N_Oxide_FMO O2, NADPH FMO_Enzyme FMO Isoforms (e.g., FMO1, FMO3) FMO_Enzyme->Butorphanol_N_Oxide_FMO

Caption: Putative enzymatic pathways for the synthesis of this compound.

Experimental Workflow for Enzyme Identification

Experimental_Workflow Start Start: Hypothesis CYP and/or FMO mediate Butorphanol N-Oxidation HLM_incubation Incubate Butorphanol with Human Liver Microsomes Start->HLM_incubation Analysis1 LC-MS/MS Analysis: Detect this compound HLM_incubation->Analysis1 Decision1 N-Oxide Formed? Analysis1->Decision1 Recombinant_incubation Incubate Butorphanol with recombinant CYP and FMO isoforms Decision1->Recombinant_incubation Yes No_formation Conclusion: Other pathways involved Decision1->No_formation No Analysis2 LC-MS/MS Analysis: Quantify N-Oxide formation Recombinant_incubation->Analysis2 Identify_enzymes Identify specific active isoforms Analysis2->Identify_enzymes Kinetics Determine Km and Vmax for active isoforms Identify_enzymes->Kinetics End End: Elucidated Pathway Kinetics->End

Caption: Workflow for identifying enzymes in this compound formation.

Conclusion

The enzymatic synthesis of this compound is a critical aspect of its metabolism that warrants further investigation. While direct evidence is currently sparse, the well-established roles of Cytochrome P450 and Flavin-containing Monooxygenase enzymes in the N-oxidation of structurally similar compounds provide a strong foundation for directed research. This technical guide offers a comprehensive overview of the putative pathways and provides detailed, actionable experimental protocols for researchers to elucidate the specific enzymes, kinetics, and mechanisms involved. The provided templates for data presentation and workflow diagrams are intended to facilitate a systematic approach to filling the existing knowledge gaps in the metabolism of butorphanol. Further studies in this area will contribute to a more complete understanding of butorphanol's pharmacokinetic and pharmacodynamic profile.

References

Butorphanol N-Oxide Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol N-Oxide is a primary metabolite and a crucial reference standard for the synthetic opioid agonist-antagonist, Butorphanol.[1] Accurate and reliable analytical testing of Butorphanol requires well-characterized reference standards of its metabolites to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the availability, characterization, and analytical methodologies related to the this compound reference standard.

Availability and Commercial Suppliers

This compound reference standards are readily available from several specialized chemical suppliers. These standards are essential for various applications, including analytical method development and validation, quality control (QC) testing, and impurity profiling in the manufacturing of Butorphanol.[1]

SupplierAvailabilityNotes
Veeprho In stockProvides a comprehensive Structure Elucidation Report (SER) and adheres to USP, EMA, JP, and BP regulatory requirements.[1]
LGC Standards AvailableOffers high-quality, globally relevant pharmaceutical reference standards manufactured under ISO/IEC 17025 and accredited to ISO 17034. Accompanied by an extensive Certificate of Analysis.[2]
Klivon AvailableProvides the product as a neat material.
SRIRAMCHEM AvailableOffers as a premium-quality pharmaceutical reference standard. A batch-specific Certificate of Analysis (CoA) is available upon request.

Physicochemical Properties and Characterization

A comprehensive Certificate of Analysis (CoA) and a Structure Elucidation Report (SER) are typically provided by suppliers of the this compound reference standard.[1] While specific quantitative data may vary by batch and supplier, a typical CoA would include the following information.

ParameterTypical SpecificationAnalytical Technique(s)
Appearance White to off-white solidVisual Inspection
Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), FTIR
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)
Water Content Report valueKarl Fischer Titration
Residual Solvents Meets pharmacopeial limitsGas Chromatography (GC)
Storage Conditions 2-8°C, protected from light-
Structural Elucidation

The chemical structure of this compound is confirmed using a combination of spectroscopic techniques.

  • ¹H-NMR and ¹³C-NMR: Provide detailed information about the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.

  • FTIR: Identifies the functional groups present in the molecule.

Experimental Protocols: Analytical Methodologies

The analysis of Butorphanol and its impurities, including this compound, predominantly relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

HPLC Method for Analysis of Butorphanol and Related Substances

While a specific, detailed protocol for the analysis of a this compound reference standard is not publicly available, a general HPLC method for butorphanol and its related compounds can be adapted.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric detector.

Chromatographic Conditions (Example):

  • Column: Reversed-phase C8 or C18 column (e.g., 4.6 x 100 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at approximately 278-280 nm, or Mass Spectrometry for higher sensitivity and specificity.[5][6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30°C).

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration.

  • Further dilute as necessary to fall within the linear range of the detector.

LC-MS/MS for High-Sensitivity Analysis

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[3]

Instrumentation:

  • A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).

Methodology:

  • The chromatographic conditions are similar to the HPLC-UV method, optimized for compatibility with the mass spectrometer.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

Biological Activity and Signaling Pathways

Metabolism of Butorphanol

Butorphanol is extensively metabolized in the liver, primarily through hydroxylation and N-dealkylation. The formation of this compound is a result of the oxidation of the nitrogen atom in the morphinan ring.

Butorphanol_Metabolism Butorphanol Butorphanol Metabolism Hepatic Metabolism (Oxidation) Butorphanol->Metabolism CYP450 Enzymes Butorphanol_N_Oxide This compound Metabolism->Butorphanol_N_Oxide Butorphanol_Signaling cluster_receptor Opioid Receptors Mu_Receptor µ-Opioid Receptor G_Protein G-Protein Activation Mu_Receptor->G_Protein Kappa_Receptor κ-Opioid Receptor Kappa_Receptor->G_Protein Butorphanol Butorphanol Butorphanol->Mu_Receptor Partial Agonist Butorphanol->Kappa_Receptor Full Agonist Adenylate_Cyclase ↓ Adenylate Cyclase G_Protein->Adenylate_Cyclase Calcium_Channels ↓ Ca²⁺ Influx G_Protein->Calcium_Channels Potassium_Channels ↑ K⁺ Efflux G_Protein->Potassium_Channels Hyperpolarization Neuronal Hyperpolarization Adenylate_Cyclase->Hyperpolarization Calcium_Channels->Hyperpolarization Potassium_Channels->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of Butorphanol N-oxide, a potential metabolite and degradation product of Butorphanol. The protocols outlined herein are primarily based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique suitable for the analysis of pharmaceutical compounds in complex matrices. This guide is intended to assist researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound in various sample types.

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist analgesic used for the management of moderate to severe pain.[1][2][3] Like many pharmaceuticals, Butorphanol undergoes extensive metabolism in the liver, leading to the formation of various metabolites.[1][2][4] While hydroxybutorphanol and norbutorphanol are known metabolites, the formation of N-oxides is a common metabolic pathway for tertiary amine-containing drugs. This compound is a potential metabolite and impurity that requires accurate and precise quantification for comprehensive pharmacokinetic studies, stability testing of the parent drug, and quality control of pharmaceutical formulations.[5]

The development of a reliable analytical method is crucial for understanding the disposition of Butorphanol and ensuring the safety and efficacy of Butorphanol-containing products. This application note details a sensitive and specific HPLC-MS/MS method for the determination of this compound.

Signaling Pathway of Butorphanol

Butorphanol exerts its analgesic effects through complex interactions with the central nervous system, primarily by acting on opioid receptors.[1][2] It functions as a partial agonist at the µ-opioid receptor (MOR) and a full agonist at the κ-opioid receptor (KOR).[2][4] The activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release and a reduction in the transmission of pain signals.[4]

Butorphanol Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Butorphanol Butorphanol KOR κ-Opioid Receptor (Agonist) Butorphanol->KOR MOR µ-Opioid Receptor (Partial Agonist) Butorphanol->MOR G_protein Gi/o Protein KOR->G_protein activates MOR->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP Vesicle Synaptic Vesicle (Neurotransmitters) Ca_channel->Vesicle triggers Neurotransmitter_release Neurotransmitter Release K_channel->Neurotransmitter_release hyperpolarization inhibits Vesicle->Neurotransmitter_release Pain_signal Pain Signal Transmission Neurotransmitter_release->Pain_signal reduced

Butorphanol's mechanism of action on opioid receptors.

Analytical Method Development Workflow

The development of a robust analytical method follows a systematic workflow, from the initial procurement of a reference standard to full method validation.

Analytical Method Development Workflow cluster_planning 1. Planning & Preparation cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_application 4. Application Ref_Std Procure Butorphanol N-Oxide Reference Standard IS_Selection Select Internal Standard (IS) Ref_Std->IS_Selection Lit_Review Literature Review for Starting Conditions IS_Selection->Lit_Review Sample_Prep Develop Sample Preparation Protocol Lit_Review->Sample_Prep LC_Opt Optimize HPLC Parameters Sample_Prep->LC_Opt MS_Opt Optimize MS/MS Parameters LC_Opt->MS_Opt Specificity Specificity & Selectivity MS_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ Limit of Quantification Accuracy->LLOQ Stability Stability Studies LLOQ->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis

Systematic workflow for analytical method development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard[5]

  • Butorphanol-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

HPLC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

Chromatographic Conditions (Starting Point)

The following conditions can be used as a starting point for method development and should be optimized as necessary.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions (Starting Point)

Optimization of MS/MS parameters should be performed by infusing a standard solution of this compound.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for the specific instrument
MRM Transitions To be determined empirically

Note on Distinguishing N-Oxides: Under atmospheric pressure chemical ionization (APCI) conditions, N-oxides can produce a characteristic neutral loss of 16 Da ([M+H-O]+), which can help in their identification and differentiation from hydroxylated metabolites.[6]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Method Validation Parameters

Once the method is developed, it should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within specified limits.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.IS-normalized matrix factor should be consistent across different lots of matrix.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation

Quantitative data from the method validation should be summarized in tables for clarity and ease of comparison.

Table 1: Linearity of this compound Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.1[Insert Data]
0.5[Insert Data]
1[Insert Data]
5[Insert Data]
10[Insert Data]
50[Insert Data]
100[Insert Data]
[Insert Value]

Table 2: Accuracy and Precision Data for this compound

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ (0.1) [Insert Data][Insert Data][Insert Data][Insert Data]
Low QC (0.3) [Insert Data][Insert Data][Insert Data][Insert Data]
Mid QC (30) [Insert Data][Insert Data][Insert Data][Insert Data]
High QC (80) [Insert Data][Insert Data][Insert Data][Insert Data]

Conclusion

The analytical method protocol described in this application note provides a robust framework for the sensitive and specific quantification of this compound using HPLC-MS/MS. The detailed workflow, experimental conditions, and validation parameters offer a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and quality control. Proper optimization and validation of this method will ensure reliable data for regulatory submissions and a deeper understanding of the pharmacology of Butorphanol.

References

Application Note: Quantification of Butorphanol N-Oxide in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of butorphanol N-oxide, a potential metabolite of the synthetic opioid butorphanol, in human urine samples. The methodology employs enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Analyte separation and detection are achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides comprehensive experimental procedures, instrument parameters, and data presentation formats intended for researchers, scientists, and professionals in drug development and clinical toxicology.

Introduction

Butorphanol is a potent synthetic opioid agonist-antagonist used for pain management.[1] Like many opioids, it undergoes extensive metabolism in the liver before excretion in the urine.[2][3] While hydroxybutorphanol and norbutorphanol are known major metabolites, the formation of N-oxide derivatives is a common metabolic pathway for tertiary amine-containing drugs.[4][5][6] The quantification of such metabolites is crucial for comprehensive pharmacokinetic studies, drug metabolism research, and in forensic toxicology to ensure all potential markers of drug use are monitored. This protocol provides a robust and sensitive LC-MS/MS method for the determination of this compound in urine.

Metabolic Pathway of Butorphanol

Butorphanol is metabolized in the liver primarily through hydroxylation and N-dealkylation. The formation of an N-oxide metabolite is also a plausible pathway, involving the oxidation of the tertiary amine in the morphinan structure.

Butorphanol Metabolism Butorphanol Butorphanol Hydroxybutorphanol Hydroxybutorphanol Butorphanol->Hydroxybutorphanol Hydroxylation Norbutorphanol Norbutorphanol Butorphanol->Norbutorphanol N-dealkylation Butorphanol_N_Oxide This compound Butorphanol->Butorphanol_N_Oxide N-oxidation Glucuronides Glucuronide Conjugates Butorphanol->Glucuronides Glucuronidation Hydroxybutorphanol->Glucuronides Glucuronidation Norbutorphanol->Glucuronides Glucuronidation Butorphanol_N_Oxide->Glucuronides Glucuronidation

Caption: Metabolic pathway of Butorphanol.

Experimental Protocol

This protocol is designed for the analysis of this compound in urine. A stable isotope-labeled internal standard (e.g., butorphanol-d5 N-oxide) is recommended for optimal accuracy and precision, but in its absence, an analogue compound can be used.

Materials and Reagents
  • This compound reference standard

  • Butorphanol-d5 N-oxide (or other suitable internal standard)

  • Beta-glucuronidase from E. coli[7]

  • Ammonium acetate buffer (100 mM, pH 5.0)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange or hydrophilic-lipophilic balanced)[8][9]

Sample Preparation
  • Urine Sample Hydrolysis:

    • To 1 mL of urine sample in a centrifuge tube, add 500 µL of 100 mM ammonium acetate buffer (pH 5.0).

    • Add the internal standard solution.

    • Add 50 µL of beta-glucuronidase solution.[10]

    • Vortex briefly and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.[7][11]

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water).

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analytes with 2 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).[9]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine 1. Urine Sample (1 mL) Hydrolysis 2. Enzymatic Hydrolysis (beta-glucuronidase, 60°C) Urine->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap 4. Evaporation to Dryness SPE->Evap Recon 5. Reconstitution Evap->Recon LCMS 6. LC-MS/MS Analysis Recon->LCMS Quant 7. Quantification LCMS->Quant

Caption: Urine sample analysis workflow.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC System High-performance or ultra-high-performance liquid chromatography system
Column C18 or Phenyl reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[8]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature Dependent on instrument, but be mindful of potential N-oxide deoxygenation at high temperatures[12][13]
Gas Flow Rates Optimize for specific instrument
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

The exact masses and fragmentation patterns should be determined by direct infusion of the this compound reference standard. The characteristic neutral loss of oxygen (-16 Da) is a key indicator for N-oxides.[13]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound~344.2To be determinedTo be determined
This compound~344.2~328.2 (deoxygenated)To be determined
Internal StandardTo be determinedTo be determinedTo be determined

Quantitative Data Summary

The following tables represent the expected performance characteristics of a validated method. These values should be experimentally determined during method validation.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 500> 0.991/x

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
This compound3 (LQC)< 15%< 15%± 15%
This compound75 (MQC)< 15%< 15%± 15%
This compound400 (HQC)< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 80%< 20%

Table 4: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.51.0

Discussion

This application note provides a framework for the development and validation of a method for quantifying this compound in urine. The use of enzymatic hydrolysis is critical, as drug metabolites are often excreted as glucuronide conjugates.[7][14] Solid-phase extraction is an effective technique for removing matrix interferences from urine, leading to a cleaner extract and improved sensitivity.[2][8]

During method development, particular attention should be paid to the temperature settings in the mass spectrometer source, as high temperatures can cause in-source fragmentation of the N-oxide back to the parent drug, potentially leading to inaccurate quantification.[12][13] The selection of appropriate MRM transitions, including the characteristic deoxygenated product ion, will ensure selectivity and sensitivity.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in human urine. This protocol can be readily adapted and validated by individual laboratories for applications in clinical research, pharmacokinetic analysis, and forensic toxicology.

References

Application Note: High-Throughput Analysis of Butorphanol N-Oxide in Human Plasma Using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of Butorphanol N-Oxide, a metabolite of the synthetic opioid agonist-antagonist, butorphanol, in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

Introduction

Butorphanol is a potent opioid analgesic used for the management of moderate to severe pain. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic profiling and safety assessment. One of the metabolic pathways of butorphanol involves N-oxidation, leading to the formation of this compound. Accurate and reliable quantification of this metabolite is essential for drug development and clinical research. This document provides a detailed protocol for a validated HPLC-MS/MS method designed for the specific and sensitive detection of this compound in human plasma.

Experimental

2.1. Materials and Reagents

  • This compound reference standard

  • Butorphanol-d5 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Ethyl acetate (ACS grade)

2.2. Instrumentation

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm

2.3. Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and the internal standard from human plasma.

Protocol:

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Butorphanol-d5, 100 ng/mL).

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Add 600 µL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 6000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

2.4. HPLC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.

Table 1: HPLC Parameters

ParameterValue
ColumnWaters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
1.0
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Collision GasNitrogen

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
This compound344.2327.21503580
This compound344.2158.11504580
Butorphanol-d5 (IS)333.2201.21504085

Note: The molecular weight of Butorphanol is 327.5 g/mol [1]. The N-oxide will have a molecular weight of approximately 343.5 g/mol . The precursor ion will be the protonated molecule [M+H]+. The transition to 327.2 represents the neutral loss of an oxygen atom, a characteristic fragmentation for N-oxides[2]. Other product ions should be determined by direct infusion of a reference standard.

Results and Discussion

3.1. Method Validation

The method was validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Table 4: Method Validation Summary

ParameterResult
Linearity Range0.1 - 100 ng/mL (r² > 0.995)
Lower Limit of Quantitation (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery> 85%

3.2. Selectivity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.

Workflow Diagram

HPLC_MSMS_Workflow Sample Plasma Sample (100 µL) IS_Addition Add Internal Standard (Butorphanol-d5) Sample->IS_Addition Alkalinization Alkalinize (0.1 M NaOH) IS_Addition->Alkalinization LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalinization->LLE Centrifugation Centrifuge (6000 rpm, 10 min) LLE->Centrifugation Evaporation Evaporate Organic Layer (Nitrogen Stream, 40°C) Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: Experimental workflow for the HPLC-MS/MS detection of this compound.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and research laboratories. This method can be a valuable tool for advancing the understanding of butorphanol's metabolism and pharmacokinetics.

References

Application Note and Protocol for the Solid-Phase Extraction of Butorphanol N-Oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist analgesic.[1] Its metabolism in the body leads to the formation of several metabolites, including hydroxylated and N-dealkylated products.[2][3] Butorphanol N-Oxide is a potential metabolite of Butorphanol. Accurate and reliable quantification of such metabolites in biological matrices like plasma, urine, or serum is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts.[4][5][6] This document provides a detailed protocol for the solid-phase extraction of this compound from biological matrices, designed to be a starting point for method development and validation.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. The process involves passing a liquid sample through a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent. The choice of SPE sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix.

Materials and Methods

Materials

  • SPE Cartridges: Mixed-mode C8/SCX (Octyl/Strong Cation Exchange) or a polymeric reversed-phase sorbent like Strata-X.

  • This compound reference standard

  • Internal Standard (e.g., Butorphanol-d5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide

  • Formic Acid

  • Deionized Water

  • Sample Collection Tubes

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.

1. Sample Pre-treatment

  • Plasma/Serum: To 1 mL of plasma or serum, add 10 µL of internal standard solution. Add 1 mL of 2% formic acid in water and vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. The supernatant is the pre-treated sample.

  • Urine: To 1 mL of urine, add 10 µL of internal standard solution. Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex. Centrifuge at 10,000 x g for 10 minutes to remove particulates. The supernatant is the pre-treated sample.

2. Solid-Phase Extraction Procedure

A mixed-mode C8/SCX cartridge is recommended for the extraction of this compound, which is expected to have both non-polar and basic characteristics.

  • Step 1: Conditioning

    • Pass 3 mL of methanol through the SPE cartridge.

    • This step solvates the stationary phase.

  • Step 2: Equilibration

    • Pass 3 mL of deionized water through the cartridge.

    • Pass 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.

    • This step prepares the cartridge for the sample pH. Do not let the sorbent run dry.

  • Step 3: Sample Loading

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Step 4: Washing

    • Wash 1: Pass 3 mL of deionized water to remove hydrophilic impurities.

    • Wash 2: Pass 3 mL of 20% methanol in water to remove moderately polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Step 5: Elution

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, and the organic solvent disrupts the non-polar interactions, leading to elution.

  • Step 6: Dry-down and Reconstitution

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis by LC-MS/MS or another suitable technique.[7][8]

Data Presentation

The following table summarizes the expected performance parameters for the SPE method. These are target values for method validation.

ParameterTarget Value
Recovery > 85%
Matrix Effect 85% - 115%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Method Development and Optimization

For optimal performance, several parameters of the SPE protocol may need to be adjusted:[9]

  • Sorbent Selection: If recovery is low, other sorbents such as polymeric phases (e.g., Strata-X) or different mixed-mode phases can be evaluated.

  • pH Adjustment: The pH of the sample and wash solutions can be critical for retention and selectivity on ion-exchange sorbents.

  • Wash Solution: The organic content of the wash solution can be increased to remove more interferences, but care must be taken to avoid premature elution of the analyte.

  • Elution Solvent: The composition and pH of the elution solvent can be modified to improve recovery. Different organic solvents and different concentrations of the basic modifier can be tested.

Visualization of the Experimental Workflow

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (for Plasma/Serum) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water, Buffer) Wash 4. Wash (Water, 20% Methanol) Elute 5. Elute (5% NH4OH in Methanol) Dry Dry Down (Nitrogen Evaporation) Elute->Dry Reconstitute Reconstitute (Mobile Phase) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Notes and Protocols for the Use of Butorphanol N-Oxide as a Calibration Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Butorphanol N-Oxide as a calibration standard in the quantitative analysis of butorphanol, a potent synthetic opioid analgesic. The protocols outlined below are intended for use in research, drug development, and quality control settings, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist used for the management of moderate to severe pain.[1] Accurate and precise quantification of butorphanol in various biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality assurance. This compound, a primary metabolite of butorphanol, serves as an ideal internal standard or calibrant in analytical methodologies due to its structural similarity and comparable physicochemical properties to the parent drug.

This compound is a well-documented reference standard that meets the stringent requirements of major pharmacopeias.[2] Its use in analytical method development, validation, and quality control ensures the reliability and accuracy of results.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a calibration standard.

PropertyValueReference
CAS Number 112269-63-3[2][3]
Molecular Formula C21H29NO3[2][3]
Molecular Weight 343.46 g/mol [2]
IUPAC Name Morphinan-3, 14-diol, 17-(cyclobutylmethyl)-, 17-oxide (9CI)[2]
Storage +5°C[3]
Purity High-purity reference standards are available from commercial suppliers. A batch-specific Certificate of Analysis (CoA) should be obtained for the exact purity value.[4][5]

Experimental Protocols

The following protocols describe the use of this compound as an internal standard for the quantification of butorphanol in human plasma using LC-MS/MS. This method is adapted from a validated assay for butorphanol.[6][7]

Materials and Reagents
  • Butorphanol reference standard

  • This compound reference standard (Internal Standard)[2]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual primary stock solutions of Butorphanol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Butorphanol primary stock solution with methanol to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

  • Calibration Curve Standards: Spike drug-free human plasma with the Butorphanol working standard solutions to create calibration standards at concentrations ranging from approximately 10 to 1500 pg/mL.[6][7] Add the this compound internal standard working solution to each calibration standard to achieve a final constant concentration.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations within the range of the calibration curve in the same manner as the calibration standards.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 1 mL of plasma sample (standard, QC, or unknown), add the this compound internal standard working solution.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes (Butorphanol and this compound) from the cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Mass Spectrometer Sciex API 4000 or equivalent
Analytical Column Partisil C8 (4.6 x 100 mm, 5 µm) or equivalent[6][7]
Mobile Phase Methanol:Water:Formic Acid (90:10:0.1, v/v/v)[6][7]
Flow Rate 0.3 mL/min[6][7]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing pure standards of Butorphanol and this compound. For Butorphanol, a potential transition is m/z 328.2 -> 255.2. The transition for this compound will be different and needs to be optimized.

Data Analysis and Quantitative Data Summary

The concentration of butorphanol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method should be assessed using a weighted linear regression model.

The following tables summarize the expected performance characteristics of a validated method using an appropriate internal standard.[6][7]

Table 1: Calibration Curve Parameters

ParameterExpected Value
Linearity Range 13.7 to 1374 pg/mL[6][7]
Correlation Coefficient (r²) >0.99[6][7]
Regression Model Weighted (1/x²) linear regression

Table 2: Accuracy and Precision

QC LevelConcentration (pg/mL)Within-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (% Deviation)
Low ~40<7%[6][7]<7%[6][7]<15%[6][7]
Medium ~400<7%[6][7]<7%[6][7]<15%[6][7]
High ~1000<7%[6][7]<7%[6][7]<15%[6][7]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Butorphanol 84.4 ± 10.9[6][7]To be determined
This compound To be determinedTo be determined

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS System reconstitute->lcms peak_integration Peak Integration lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for the quantification of butorphanol using this compound as an internal standard.

Butorphanol Signaling Pathway

Butorphanol primarily exerts its effects through interaction with opioid receptors, exhibiting agonist activity at the kappa-opioid receptor (KOR) and mixed agonist-antagonist activity at the mu-opioid receptor (MOR). The diagram below illustrates the signaling cascade following KOR activation.

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Partial Agonist) cluster_arrestin β-Arrestin Pathway (Full Agonist) KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits Butorphanol Butorphanol Butorphanol->KOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP internalization Receptor Internalization beta_arrestin->internalization

Caption: Simplified signaling pathway of Butorphanol at the kappa-opioid receptor.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of Butorphanol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist analgesic used for the management of moderate to severe pain.[1][2][3] From a forensic toxicology perspective, the detection and quantification of butorphanol and its metabolites in biological specimens are crucial for determining exposure, assessing potential toxicity, and investigating drug-related incidents. Butorphanol is metabolized extensively in the liver, with its primary metabolites being hydroxybutorphanol and norbutorphanol.[1][4][5] While N-oxidation is a common metabolic pathway for many opioids, Butorphanol N-Oxide is not a widely reported metabolite in the existing scientific literature. Therefore, forensic analysis primarily focuses on the parent drug and its major hydroxylated and N-dealkylated metabolites.

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of butorphanol and its principal metabolites in forensic toxicology.

Metabolic Pathway of Butorphanol

Butorphanol undergoes extensive hepatic metabolism primarily through two main pathways: hydroxylation and N-dealkylation.[1][6]

  • Hydroxylation: The major metabolic pathway is the hydroxylation of the cyclobutyl ring, resulting in the formation of hydroxybutorphanol.[1][4]

  • N-dealkylation: A minor pathway involves the removal of the cyclobutylmethyl group from the nitrogen atom, leading to the formation of norbutorphanol.[1][5]

These metabolites can also be conjugated with glucuronic acid before excretion.[7] The detection of these metabolites can extend the window of detection of butorphanol use.

Butorphanol_Metabolism Butorphanol Butorphanol Hydroxybutorphanol Hydroxybutorphanol (Major Metabolite) Butorphanol->Hydroxybutorphanol Hydroxylation Norbutorphanol Norbutorphanol (Minor Metabolite) Butorphanol->Norbutorphanol N-dealkylation Conjugates Glucuronide Conjugates Hydroxybutorphanol->Conjugates Conjugation Norbutorphanol->Conjugates Conjugation

Caption: Metabolic pathway of Butorphanol.

Analytical Methodologies

The detection and quantification of butorphanol and its metabolites in biological samples are typically performed using chromatographic techniques coupled with mass spectrometry. The choice of method depends on the required sensitivity and the available instrumentation.

Sample Types
  • Blood (Plasma/Serum): Useful for determining recent use and impairment.

  • Urine: Allows for a longer detection window and is often used for screening purposes.

  • Hair: Can provide a history of drug exposure over a longer period.

  • Post-mortem tissues: Important in determining the cause and manner of death.

Experimental Workflow

A general workflow for the analysis of butorphanol and its metabolites in forensic samples is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, etc.) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spec Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General analytical workflow for Butorphanol analysis.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Butorphanol in Human Plasma

This protocol is adapted from a validated method for the sensitive quantification of butorphanol in plasma.[8]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of plasma sample, add an internal standard (e.g., a cyclopropyl analogue of butorphanol).

  • Add 1.0 mL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Add 6 mL of extraction solvent (e.g., n-butyl chloride).

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

b. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C8 or C18 analytical column (e.g., 4.6 x 100 mm, 5 µm).[8]

  • Mobile Phase: Methanol:Water:Formic Acid (90:10:0.1, v/v/v).[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Butorphanol: Precursor ion > Product ion (specific m/z values to be optimized).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).

Protocol 2: GC-MS Analysis of Butorphanol and its Metabolites in Plasma

This protocol is based on a method for the determination of butorphanol, hydroxybutorphanol, and norbutorphanol.[9]

a. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

  • To 1.0 mL of plasma, add an internal standard.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a methanol/water mixture.

  • Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of chloroform:isopropanol:ammonia).

  • Evaporate the eluate to dryness.

  • For derivatization, add a suitable agent (e.g., pentafluorobenzoyl bromide for butorphanol or trifluoroacetic anhydride for metabolites) and heat as required.[9]

  • Evaporate the derivatizing agent and reconstitute the residue in a suitable solvent for injection.

b. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 150°C), ramp to a final temperature (e.g., 300°C).

  • Carrier Gas: Helium.

  • MS System: Mass spectrometer operating in electron capture negative chemical ionization (ECNCI) mode for derivatized analytes.[9]

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for each derivatized analyte and the internal standard.

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for butorphanol and its metabolites using various analytical methods.

AnalyteMatrixMethodLODLOQReference
ButorphanolPlasmaHPLC-MS/MS-13.7 pg/mL[8]
ButorphanolPlasmaGC-ECNCI-MS-20 pg/mL[9]
HydroxybutorphanolPlasmaGC-ECNCI-MS-20 pg/mL[9]
NorbutorphanolPlasmaGC-ECNCI-MS-50 pg/mL[9]
ButorphanolUrineHPLC-fluorescence-1 ng/mL[10]
HydroxybutorphanolUrineHPLC-fluorescence-1 ng/mL[10]
NorbutorphanolUrineHPLC-fluorescence-2 ng/mL[10]

Interpretation of Results

  • The presence of butorphanol in biological samples is indicative of exposure.

  • The detection of hydroxybutorphanol and norbutorphanol confirms the metabolism of butorphanol and can help in estimating the time of exposure, as metabolites may have different elimination half-lives.[5]

  • Quantitative results should be interpreted in the context of the individual's clinical history, tolerance, and the specific circumstances of the case.

  • Post-mortem concentrations of drugs can be affected by post-mortem redistribution, so the sampling site is an important consideration.

Conclusion

The forensic toxicological analysis of butorphanol and its primary metabolites, hydroxybutorphanol and norbutorphanol, is well-established using sensitive and specific methods like LC-MS/MS and GC-MS. While this compound is not a commonly identified metabolite, the existing analytical protocols for the parent drug and its major metabolites provide a robust framework for forensic investigations. The detailed protocols and data presented in these application notes serve as a valuable resource for laboratories involved in forensic toxicology and drug analysis.

References

Application Notes and Protocols for the Analysis of Butorphanol and its Metabolites as Biomarkers of Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol is a potent synthetic opioid analgesic with a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors. Monitoring its use and metabolism is crucial in clinical and forensic settings. This document provides detailed application notes and protocols for the identification and quantification of butorphanol and its primary metabolites—hydroxybutorphanol and norbutorphanol—in biological matrices. Additionally, it addresses the potential, yet currently under-researched, role of Butorphanol N-Oxide as a specific biomarker.

Butorphanol is extensively metabolized in the liver, with hydroxybutorphanol and norbutorphanol being the most prominently identified metabolites in plasma and urine.[1][2] While this compound is a known chemical entity and available as a reference standard, its significance as a biomarker for butorphanol consumption is not yet well-established in scientific literature. Therefore, the focus of routine analytical methods has been on the parent drug and its hydroxylated and N-dealkylated metabolites.

Metabolic Pathway of Butorphanol

Butorphanol undergoes extensive metabolism primarily through hydroxylation and N-dealkylation. The major metabolic pathways are summarized below.

Butorphanol_Metabolism Butorphanol Butorphanol Hydroxybutorphanol Hydroxybutorphanol Butorphanol->Hydroxybutorphanol Hydroxylation Norbutorphanol Norbutorphanol Butorphanol->Norbutorphanol N-dealkylation Butorphanol_N_Oxide This compound Butorphanol->Butorphanol_N_Oxide N-oxidation Conjugates Glucuronide/Sulfate Conjugates Hydroxybutorphanol->Conjugates Norbutorphanol->Conjugates HPLC_Fluorescence_Workflow start Start: 1.0 mL Urine Sample buffer Add 0.1 mL of 1.0 M Ammonium Acetate (pH 6.0) start->buffer spe Solid-Phase Extraction (SPE) (1-mL Cyano Bond Elut columns) buffer->spe elute Elute Analytes spe->elute evaporate Evaporate Eluent to Dryness (under Nitrogen and low heat) elute->evaporate reconstitute Reconstitute in HPLC Mobile Phase evaporate->reconstitute inject Inject into HPLC System reconstitute->inject LCMSMS_Workflow start Start: Plasma Sample is Add Internal Standard (e.g., BC-2605) start->is lle Liquid-Liquid Extraction is->lle separate Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

References

Application Notes and Protocols for a Validated Assay of Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butorphanol, a synthetic opioid agonist-antagonist, is extensively metabolized in the liver, with one of its potential metabolites being Butorphanol N-Oxide.[1] Accurate and reliable quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of this compound in human plasma. The described methodology is based on established analytical techniques for butorphanol and its other metabolites, ensuring a robust and reproducible assay.[2][3]

Butorphanol primarily exerts its analgesic effects through interaction with opioid receptors in the central nervous system.[1] It acts as an agonist at the kappa-opioid receptor and exhibits mixed agonist-antagonist activity at the mu-opioid receptor.[4] This dual action contributes to its analgesic properties while potentially mitigating some of the undesirable side effects associated with pure mu-opioid agonists.[4]

Signaling Pathway of Butorphanol

The analgesic and physiological effects of butorphanol are mediated through its interaction with G-protein coupled opioid receptors. The binding of butorphanol to these receptors initiates a downstream signaling cascade that ultimately modulates neuronal excitability and pain perception.

Butorphanol_Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling cluster_effect Physiological Effect Butorphanol Butorphanol Kappa_Receptor Kappa-Opioid Receptor (KOR) Butorphanol->Kappa_Receptor Agonist Mu_Receptor Mu-Opioid Receptor (MOR) Butorphanol->Mu_Receptor Partial Agonist/ Antagonist G_Protein Gi/Go Protein Activation Kappa_Receptor->G_Protein Mu_Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel K_Channel K+ Channel Activation G_Protein->K_Channel cAMP Decreased cAMP AC->cAMP Neurotransmitter Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization->Analgesia

Caption: Butorphanol signaling pathway.

Experimental Workflow for this compound Quantification

The following diagram outlines the major steps involved in the quantification of this compound from plasma samples.

Assay_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Solid-Phase Extraction (SPE) IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound assay.

Detailed Experimental Protocol

This protocol is designed for the quantification of this compound in human plasma using a validated LC-MS/MS method.

Materials and Reagents
  • This compound reference standard

  • Butorphanol-d5 (or other suitable internal standard)

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 100 µL of each plasma sample, add 25 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • HPLC Conditions:

    • Column: C18, 50 x 2.1 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation from potential interferences.

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by direct infusion of the this compound and internal standard. A general approach for N-oxides involves monitoring the loss of a neutral oxygen atom or other characteristic fragments.[5]

Assay Validation

The assay should be validated according to regulatory guidelines, including the assessment of the following parameters:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity: A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).[3]

  • Recovery: The extraction recovery of the analyte and IS should be determined at three concentration levels.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Data Presentation

The quantitative data from the assay validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)SlopeIntercept
This compound1 - 1000≥ 0.99ValueValue

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ1ValueValueValueValue
Low3ValueValueValueValue
Medium50ValueValueValueValue
High800ValueValueValueValue

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
LowValueValue
MediumValueValue
HighValueValue

Conclusion

The provided application notes and protocol describe a comprehensive approach for the development and validation of an LC-MS/MS assay for the quantification of this compound in human plasma. Adherence to this detailed methodology will enable researchers, scientists, and drug development professionals to generate high-quality, reliable data for pharmacokinetic and drug metabolism studies of butorphanol. The use of clear data presentation and visual workflows facilitates understanding and implementation of this analytical method.

References

Application Notes and Protocols for the Analysis of Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the sample preparation and analysis of Butorphanol N-Oxide from biological matrices. Due to the limited availability of specific validated methods for this compound in the public domain, this guide synthesizes best practices from the analysis of butorphanol, its other metabolites, and general N-oxide compounds to offer robust starting points for method development and validation.

Introduction

Butorphanol is a synthetically derived opioid agonist-antagonist used for the management of pain. Its metabolism in the body leads to the formation of several metabolites, including hydroxybutorphanol, norbutorphanol, and potentially this compound. Accurate quantification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This compound is a potential metabolite of butorphanol, and analytical standards for this compound are commercially available. However, the analysis of N-oxide metabolites can be challenging due to their potential for instability during sample preparation, often leading to in-vitro conversion back to the parent drug. This document provides recommended procedures to mitigate these challenges and ensure accurate quantification.

Challenges in this compound Analysis

A primary challenge in the analysis of N-oxide metabolites is their susceptibility to reduction back to the parent amine during sample processing. This can be influenced by the biological matrix composition (e.g., presence of reducing agents in hemolyzed plasma) and the chosen extraction technique. A study on the stabilization of other N-oxide metabolites demonstrated that the choice of protein precipitation solvent can significantly impact the stability of the N-oxide, with acetonitrile showing superior results in preventing conversion compared to methanol.

Proposed Sample Preparation Protocols

Based on established methods for butorphanol and general principles for N-oxide analysis, three primary extraction techniques are proposed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

3.1. Protocol 1: Protein Precipitation (PPT)

This method is rapid and effective for minimizing the conversion of N-oxides.

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum, urine) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

  • Precipitation: Add 300 µL of cold acetonitrile. The use of acetonitrile is recommended to enhance the stability of the N-oxide metabolite.[1]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

3.2. Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that can provide a cleaner extract than PPT.

Experimental Protocol:

  • Sample Aliquoting and Buffering: To 500 µL of the biological sample, add 500 µL of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) to adjust the pH.

  • Internal Standard Addition: Add the internal standard.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Mixing: Vortex for 1 minute, followed by gentle mixing on a rocker for 15 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

3.3. Protocol 3: Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts and allows for analyte concentration.

Experimental Protocol:

  • Sample Pre-treatment: Mix 1 mL of the biological sample with 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Internal Standard Addition: Add the internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., C8/SCX or a generic polymeric sorbent) sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the extract in 100 µL of the mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Data Presentation

While specific quantitative data for this compound is not available in the cited literature, the following table summarizes typical performance data for the analysis of butorphanol using various extraction methods. These values can serve as a benchmark for the development and validation of a this compound assay.

Table 1: Typical Quantitative Data for Butorphanol Analysis in Plasma

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 84.4 ± 10.9%[2]>90%
Linearity Range 13.7 - 1374 pg/mL[2]2.5 - 1500 ng/mL
Lower Limit of Quantitation (LLOQ) 13.7 pg/mL[2]2.5 ng/mL
Intra-day Precision (%CV) < 7%[2]< 10%
Inter-day Precision (%CV) < 7%[2]< 10%

Table 2: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterProposed Condition
LC Column C18 or Phenyl-Hexyl, < 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Optimized for separation from butorphanol and other metabolites
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of this compound standard
Internal Standard Stable isotope-labeled this compound or analogue

Mandatory Visualization

Workflow Diagrams (DOT Language)

G Figure 1: Protein Precipitation Workflow A 1. Aliquot Sample (100 µL) B 2. Add Internal Standard A->B C 3. Add 300 µL Cold Acetonitrile B->C D 4. Vortex (30s) C->D E 5. Centrifuge (10,000 x g, 10 min) D->E F 6. Transfer Supernatant E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject for LC-MS/MS Analysis H->I

Caption: Protein Precipitation Workflow for this compound.

G Figure 2: Liquid-Liquid Extraction Workflow A 1. Aliquot Sample & Buffer B 2. Add Internal Standard A->B C 3. Add Extraction Solvent B->C D 4. Mix & Centrifuge C->D E 5. Transfer Organic Layer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H 8. Inject for LC-MS/MS Analysis G->H

Caption: Liquid-Liquid Extraction Workflow for this compound.

G Figure 3: Solid-Phase Extraction Workflow A 1. Sample Pre-treatment B 2. Condition SPE Cartridge A->B C 3. Load Sample B->C D 4. Wash Cartridge C->D E 5. Dry Cartridge D->E F 6. Elute Analyte E->F G 7. Evaporate Eluate F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject for LC-MS/MS Analysis H->I

Caption: Solid-Phase Extraction Workflow for this compound.

Conclusion

The successful analysis of this compound requires careful consideration of its potential instability during sample preparation. The proposed protocols, particularly the use of acetonitrile in protein precipitation, provide a strong foundation for developing a robust and reliable analytical method. It is imperative that any developed method undergoes rigorous validation, including assessments of recovery, matrix effects, precision, accuracy, and the stability of this compound throughout the entire sample preparation and analysis process.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Butorphanol N-Oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Butorphanol and its N-Oxide metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of Butorphanol and this compound?

The primary challenge lies in the significant polarity difference between the parent drug, Butorphanol, and its N-Oxide. Butorphanol is a moderately hydrophobic molecule, while the addition of the N-Oxide functional group dramatically increases its polarity. This disparity can lead to:

  • Poor retention of this compound on traditional reversed-phase (RP) columns, where it may elute near or in the solvent front.

  • Co-elution with other polar impurities or excipients in the sample matrix.

  • Poor peak shape for the highly polar N-Oxide, often exhibiting tailing on silica-based columns.

  • Method development complexity in finding a single set of conditions that provides adequate retention and resolution for both the parent drug and its polar N-oxide.

Q2: What type of column is recommended for separating Butorphanol and this compound?

Due to the polar nature of this compound, conventional C18 or C8 columns may not provide sufficient retention. Consider the following alternatives:

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, offering multiple interaction modes.[1][2] This allows for the retention of both the hydrophobic Butorphanol and the polar, potentially charged, this compound. MMC provides an additional dimension to the separation by adjusting mobile phase conditions.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. This technique can provide excellent retention and peak shape for this compound.

  • "Aqueous" C18 Columns: Some modern reversed-phase columns are designed to be stable in highly aqueous mobile phases and may offer better retention for polar analytes like this compound compared to traditional C18 columns.

Q3: How does mobile phase composition affect the separation?

The mobile phase is a critical parameter for achieving successful separation. Key considerations include:

  • pH: The pH of the mobile phase will influence the ionization state of both Butorphanol (a tertiary amine) and this compound. For mixed-mode chromatography, pH is a crucial parameter to control the degree of ion-exchange interaction.

  • Buffer Concentration: In mixed-mode and ion-pair chromatography, the buffer concentration affects the ionic strength of the mobile phase and can be used to modulate the retention of ionic analytes.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) will primarily control the retention in reversed-phase and HILIC modes.

  • Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase in a reversed-phase system can improve the retention and peak shape of polar, ionizable compounds like this compound.[3]

Q4: Is this compound stable under typical HPLC conditions?

  • Use freshly prepared solutions.

  • Avoid harsh mobile phase conditions (e.g., very high or low pH) if possible, unless required for separation.

  • Consider the potential for on-column degradation and investigate this during method validation. Studies on Butorphanol itself have shown it to be stable under exposure to heat and light over a five-week period in various diluents.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or no retention of this compound (elutes in the void volume) - High polarity of the N-Oxide.- Inappropriate column chemistry (e.g., standard C18).- High organic content in the mobile phase for RP-HPLC.- Switch to a HILIC or Mixed-Mode column.[1][3]- For RP-HPLC, decrease the organic solvent concentration or use a highly aqueous mobile phase with a compatible column.- Consider using an ion-pairing reagent.[3]
Poor peak shape (tailing) for this compound - Secondary interactions with residual silanols on silica-based columns.- Inappropriate mobile phase pH.- Use a base-deactivated column or a column with end-capping.- Optimize the mobile phase pH to suppress the ionization of silanols (typically pH 3-4) or the analyte.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Co-elution of Butorphanol and this compound - Insufficient selectivity of the chromatographic system.- Optimize the mobile phase composition (organic modifier, pH, buffer strength).- Change the column chemistry (e.g., from C18 to a phenyl or polar-embedded phase).- Explore HILIC or Mixed-Mode chromatography for orthogonal selectivity.[1][3]
Inconsistent retention times - Fluctuations in mobile phase composition or pH.- Column degradation.- Temperature fluctuations.- Ensure proper mobile phase preparation and mixing.- Use a column with good pH stability.- Use a column thermostat to maintain a constant temperature.
Low sensitivity for this compound - Poor ionization efficiency in mass spectrometry.- Low UV absorbance.- Optimize MS source parameters.- Adjust mobile phase pH to enhance ionization.- If using UV detection, select a wavelength with maximum absorbance for the N-Oxide. A study on Butorphanol used UV detection at 270 nm.[5]

Experimental Protocols

While a specific protocol for the separation of Butorphanol and this compound was not found, the following are examples of published HPLC methods for Butorphanol and its other metabolites, which can serve as a starting point for method development.

Table 1: Example HPLC Conditions for Butorphanol Analysis

ParameterMethod 1[6]Method 2[5]Method 3[7]
Column Partisil C8 (5 µm, 4.6 x 100 mm)Primesep 200 (Mixed-Mode)Symmetry C18
Mobile Phase Methanol:Water:Formic Acid (90:10:0.1, v/v/v)Gradient: Acetonitrile (5-50%) with 0.05-0.3% Phosphoric AcidAcetonitrile and 0.05 M Ammonium Acetate (pH 4.1)
Flow Rate 0.3 mL/min0.5 mL/min1.3 mL/min
Detection Tandem Mass Spectrometry (MS/MS)UV at 270 nmFluorescence (Excitation: 200 nm, Emission: 325 nm)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Containing Butorphanol & N-Oxide extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (e.g., Mixed-Mode, HILIC) injection->separation detection Detection (MS/MS or UV) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification troubleshooting_logic start Poor Separation of Butorphanol & N-Oxide check_retention Is N-Oxide retention adequate? start->check_retention check_peak_shape Is peak shape acceptable? check_retention->check_peak_shape Yes solution_retention Use HILIC/Mixed-Mode column or adjust mobile phase check_retention->solution_retention No check_resolution Is resolution sufficient? check_peak_shape->check_resolution Yes solution_peak_shape Optimize pH or use base-deactivated column check_peak_shape->solution_peak_shape No solution_resolution Optimize mobile phase/gradient or change column selectivity check_resolution->solution_resolution No end Successful Separation check_resolution->end Yes solution_retention->check_retention solution_peak_shape->check_peak_shape solution_resolution->check_resolution

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Butorphanol N-Oxide using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular weight of Butorphanol is 327.47 g/mol . This compound is an oxidative metabolite, and its molecular weight is 343.47 g/mol . A certified reference material for Naloxone N-oxide, a structurally similar compound, has a molecular weight of 343.37 g/mol .[1]

Q2: Which ionization technique is better for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Both ESI and APCI can be used for the analysis of N-oxides. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]+ with minimal fragmentation.[2] However, N-oxides can be prone to in-source fragmentation (deoxygenation) at elevated temperatures.[3] APCI, which operates at higher temperatures, can intentionally be used to induce the characteristic neutral loss of oxygen ([M+H-16]+), which can be a useful diagnostic tool to differentiate N-oxides from hydroxylated metabolites.[2] The choice of ionization will depend on the specific goals of the analysis. For quantitative analysis targeting the intact molecule, ESI is generally preferred.

Q3: What are the expected precursor ions for this compound in positive ion mode?

The primary precursor ion for this compound in positive ion mode ESI would be the protonated molecule, [M+H]+, at m/z 344.2. It is also advisable to check for common adducts such as sodium [M+Na]+ (m/z 366.2) and potassium [M+K]+ (m/z 382.3), especially if the mobile phase contains these ions.

Q4: What are the characteristic fragmentation patterns for Morphinan N-Oxides?

N-oxides of morphinan structures, like this compound, can exhibit characteristic fragmentation patterns. A common fragmentation pathway for some N-oxides is the loss of a hydroxyl radical (-17 Da).[4][5] Another potential fragmentation is the neutral loss of an oxygen atom (-16 Da), particularly under APCI conditions or with increased in-source energy in ESI.[2] For this compound, this would result in a fragment ion at m/z 328.2, corresponding to the protonated Butorphanol molecule.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected

Possible Causes & Solutions:

  • Suboptimal Ionization Source Parameters:

    • ESI: Ensure the spray is stable. Optimize capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. Start with values used for Butorphanol and fine-tune for the N-oxide.

    • APCI: Optimize the vaporizer temperature. A temperature that is too low may result in inefficient ionization, while a temperature that is too high can cause excessive fragmentation.

  • Incorrect Mass Transitions (MRM):

    • Verify the precursor ion m/z. Check for the protonated molecule [M+H]+ and common adducts.

    • Optimize product ions. Perform a product ion scan of the precursor to identify the most abundant and stable fragment ions.

  • Sample Degradation:

    • N-oxides can be susceptible to degradation. Ensure proper sample handling and storage. Minimize freeze-thaw cycles. A study on butorphanol showed stability over 3 freeze/thaw cycles.[6]

  • Matrix Effects:

    • Co-eluting matrix components can suppress the ionization of this compound. Improve sample preparation using techniques like solid-phase extraction (SPE). For butorphanol analysis in plasma, liquid-liquid extraction has been successfully used.[7]

Issue 2: In-source Fragmentation or Unstable Signal

Possible Causes & Solutions:

  • High Source Temperatures:

    • N-oxides can be thermally labile.[3] Gradually decrease the drying gas temperature in ESI or the vaporizer temperature in APCI to find a balance between efficient desolvation and minimal fragmentation.

  • High Cone Voltage/Declustering Potential:

    • These parameters influence the energy applied to the ions as they enter the mass spectrometer. High values can induce fragmentation. The declustering potential is adjusted to remove solvent molecules without causing fragmentation of the analyte.[8] Systematically reduce these voltages to minimize the in-source loss of the oxygen atom.

  • Solvent Composition:

    • The choice of solvent can influence ionization efficiency and stability. Mobile phases consisting of methanol-water-formic acid have been used for butorphanol analysis.[7] Ensure the mobile phase is compatible with the chosen ionization mode.

Issue 3: Difficulty Differentiating this compound from Hydroxylated Metabolites

Possible Causes & Solutions:

  • Co-elution and Similar m/z:

    • Hydroxylated Butorphanol has the same nominal mass as this compound.

    • Chromatographic Separation: Optimize the LC method to achieve baseline separation of the isomers. A C8 or C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a good starting point.[6][7]

    • Mass Spectrometry: Utilize APCI to induce the characteristic neutral loss of oxygen from the N-oxide, which is not observed for hydroxylated metabolites.[2] Alternatively, careful optimization of collision energy in MS/MS may reveal unique fragment ions for each isomer.

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and application.

1. Liquid Chromatography:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of Butorphanol and its metabolites.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

3. Multiple Reaction Monitoring (MRM) Parameters (Proposed):

The following table provides proposed MRM transitions for this compound based on its structure and the known fragmentation of similar compounds. These parameters require optimization on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)344.2327.2100Optimize (20-40)Optimize (15-30)
This compound (Qualifier)344.2271.2100Optimize (20-40)Optimize (25-45)
Butorphanol (for comparison)328.2271.2100Optimize (20-40)Optimize (25-45)

Note: The product ion 327.2 corresponds to the loss of a hydroxyl radical. The product ion 271.2 is a common fragment for butorphanol.

Data Presentation

ParameterButorphanolThis compound (Proposed)
Molecular Formula C21H29NO2C21H29NO3
Molecular Weight 327.47343.47
Precursor Ion [M+H]+ (m/z) 328.2344.2
Primary Fragmentation Loss of cyclobutylmethyl groupLoss of hydroxyl radical
Key Product Ions (m/z) 271.2, 114.1327.2, 271.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction BiologicalMatrix->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_solutions Potential Solutions Start Poor Signal for this compound CheckIonization Check Ionization Source Parameters Start->CheckIonization CheckTransitions Verify MRM Transitions Start->CheckTransitions CheckSamplePrep Evaluate Sample Preparation & Matrix Effects Start->CheckSamplePrep CheckInSourceFrag Investigate In-Source Fragmentation CheckIonization->CheckInSourceFrag Sol_Ionization Optimize Capillary Voltage, Gas Flows, and Temperatures CheckIonization->Sol_Ionization Sol_Transitions Perform Product Ion Scan to Confirm Fragments CheckTransitions->Sol_Transitions Sol_SamplePrep Improve Sample Cleanup (e.g., SPE) CheckSamplePrep->Sol_SamplePrep Sol_InSourceFrag Reduce Cone Voltage and Source Temperature CheckInSourceFrag->Sol_InSourceFrag

Caption: Troubleshooting logic for poor signal intensity.

References

addressing Butorphanol N-Oxide instability during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues during the analysis of Butorphanol N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a metabolite of Butorphanol, a synthetic opioid analgesic. The primary challenge in its analysis is its inherent instability, particularly in biological samples. Like many N-oxide compounds, it can be susceptible to in-vitro reduction back to its parent drug, Butorphanol. This conversion can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug concentration, compromising the accuracy of analytical results.

Q2: What are the main factors contributing to the instability of this compound during analysis?

Several factors can contribute to the degradation of this compound, with the primary pathway being chemical or enzymatic reduction to Butorphanol. Key contributing factors include:

  • Sample Matrix: The presence of endogenous reducing agents in biological matrices, such as hemolyzed plasma, can significantly promote the reduction of the N-oxide.

  • Sample Preparation: The choice of extraction solvent and the pH of the sample environment can influence stability. For instance, certain organic solvents like methanol may be more conducive to N-oxide reduction compared to others like acetonitrile.

  • Temperature: Elevated temperatures during sample processing and analysis can accelerate degradation.

  • LC-MS/MS Conditions: In-source fragmentation, a phenomenon where the analyte fragments within the mass spectrometer's ion source, can also lead to the apparent conversion of this compound to Butorphanol. This is often thermally induced.[1]

Q3: What are the common degradation products of Butorphanol?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the known degradation products of Butorphanol tartrate under long-term storage include oxidative products like 9-hydroxy- and 9-keto-butorphanol, norbutorphanol, a ring-contraction degradant, and delta 1, 10 a-butorphanol.[2] The primary concern during the analysis of the N-oxide metabolite is its reduction back to the parent butorphanol.

Troubleshooting Guides

Issue 1: Low or no detection of this compound and unexpectedly high concentrations of Butorphanol.

This is a classic symptom of this compound reduction during sample preparation and analysis.

Troubleshooting Steps:

  • Evaluate Sample Quality:

    • Check for hemolysis in plasma samples. Hemolyzed plasma is known to cause significant reduction of N-oxides. If possible, use non-hemolyzed plasma for analysis.

  • Optimize Sample Extraction:

    • Solvent Selection: If using protein precipitation, switch from methanol to acetonitrile. Acetonitrile has been shown to minimize the conversion of N-oxides to their parent drug in hemolyzed plasma.

    • Acidification: Consider acidifying the extraction solvent (e.g., with 0.1% formic acid). This can help to stabilize the N-oxide.

  • Control Temperature:

    • Maintain low temperatures throughout the sample preparation process. Keep samples on ice and use refrigerated centrifuges.

    • Evaluate the temperature of the autosampler and consider cooling it if not already in use.

  • Optimize LC-MS/MS Parameters:

    • To mitigate in-source fragmentation, ensure that the N-oxide is chromatographically separated from the parent drug.

    • Minimize the ion source temperature to the lowest level that still provides adequate sensitivity.

Issue 2: Poor reproducibility of this compound quantification.

Poor reproducibility can be a result of inconsistent degradation across samples.

Troubleshooting Steps:

  • Standardize Sample Handling:

    • Ensure a consistent and rapid workflow from sample collection to analysis to minimize the time samples spend at room temperature.

    • Implement and strictly follow a detailed standard operating procedure (SOP) for sample processing.

  • Assess Matrix Effects:

    • Perform a matrix effect study by comparing the response of this compound in post-extraction spiked matrix samples to that in a neat solution. Significant matrix effects can lead to variability.

    • If significant matrix effects are observed, consider using a more effective sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), or use a stable isotope-labeled internal standard for this compound.

  • Verify Instrument Performance:

    • Regularly check the performance of the LC-MS/MS system with a system suitability test to ensure consistent sensitivity and peak shape.

Data Presentation

Table 1: Impact of Extraction Solvent on the In-Process Stability of N-Oxide Metabolites in Hemolyzed Plasma.

N-Oxide CompoundPrecipitating SolventConversion to Parent Drug in Hemolyzed Plasma (%)
Bupivacaine N-oxideMethanol100%
Bupivacaine N-oxideAcetonitrile< 5%
Dasatinib N-oxideMethanolup to 11.7%
Dasatinib N-oxideAcetonitrile< 3.8%
Pramoxine N-oxideMethanolup to 11.7%
Pramoxine N-oxideAcetonitrile< 3.8%

Data synthesized from a study on the in-process stabilization of N-oxide metabolites.

Table 2: Proposed Stability Study Design for this compound in Plasma.

Stability TestStorage ConditionsDurationAcceptance Criteria
Freeze-Thaw Stability-20°C and -70°C3 cyclesMean concentration within ±15% of initial
Short-Term (Bench-Top) StabilityRoom Temperature4, 8, 24 hoursMean concentration within ±15% of initial
Long-Term Stability-20°C and -70°C1, 3, 6, 12 monthsMean concentration within ±15% of initial
Post-Preparative StabilityAutosampler Temperature (e.g., 4°C)24, 48 hoursMean concentration within ±15% of initial

Experimental Protocols

1. Protocol for Evaluating the In-Process Stability of this compound in Hemolyzed Plasma

This protocol is adapted from a general procedure for assessing N-oxide stability and is intended to determine the optimal extraction procedure to minimize conversion to the parent drug.

  • Objective: To compare the conversion of this compound to Butorphanol in non-hemolyzed and hemolyzed human plasma using two different protein precipitation solvents.

  • Materials:

    • Butorphanol and this compound analytical standards

    • Control human plasma (non-hemolyzed)

    • Hemolyzed human plasma (5%)

    • Methanol (MeOH), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • 0.1% Formic acid in water

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation:

      • Prepare stock solutions of Butorphanol and this compound in a suitable solvent (e.g., methanol).

      • Fortify both non-hemolyzed and hemolyzed plasma with this compound at a known concentration.

    • Protein Precipitation:

      • Methanol Precipitation: To 100 µL of the fortified plasma samples, add 300 µL of methanol.

      • Acetonitrile Precipitation: To a separate set of 100 µL fortified plasma samples, add 300 µL of acetonitrile.

    • Extraction:

      • Vortex all samples for 1 minute.

      • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Analysis:

      • Transfer the supernatant to a clean 96-well plate or autosampler vials.

      • Analyze the samples by a validated LC-MS/MS method for the quantification of both Butorphanol and this compound.

    • Data Evaluation:

      • Calculate the percentage of this compound converted to Butorphanol in each condition.

      • Compare the results between the non-hemolyzed and hemolyzed plasma and between the two precipitation solvents.

2. General Protocol for Forced Degradation and Stability-Indicating Method Development

This is a general protocol based on ICH guidelines to assess the stability of this compound under various stress conditions.

  • Objective: To determine the degradation profile of this compound and develop a stability-indicating analytical method.

  • Materials:

    • This compound analytical standard

    • Hydrochloric acid (HCl), 0.1 N

    • Sodium hydroxide (NaOH), 0.1 N

    • Hydrogen peroxide (H₂O₂), 3%

    • High-purity water

    • Methanol and Acetonitrile, HPLC grade

    • Photostability chamber

    • Heating oven

    • LC-MS/MS system with a photodiode array (PDA) detector

  • Procedure:

    • Preparation of Stressed Samples:

      • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH.

      • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 N HCl.

      • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

      • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analysis:

      • Analyze all stressed samples, along with an unstressed control, by LC-MS/MS with a PDA detector.

    • Data Evaluation:

      • Assess the chromatograms for the appearance of new peaks corresponding to degradation products.

      • The analytical method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak of this compound.

      • Characterize the degradation products using the mass spectral data.

Mandatory Visualizations

cluster_instability This compound Instability Pathway cluster_factors Contributing Factors Butorphanol_N_Oxide This compound Butorphanol Butorphanol (Parent Drug) Butorphanol_N_Oxide->Butorphanol Reduction Hemolyzed_Plasma Hemolyzed Plasma (Reducing Agents) Hemolyzed_Plasma->Butorphanol_N_Oxide High_Temp High Temperature High_Temp->Butorphanol_N_Oxide In_Source_Fragmentation In-Source Fragmentation (LC-MS/MS) In_Source_Fragmentation->Butorphanol_N_Oxide

Caption: Primary instability pathway of this compound.

Start Start: Fortify Plasma with This compound Split_Sample Split Sample into Non-Hemolyzed and Hemolyzed Aliquots Start->Split_Sample Precip_MeOH Protein Precipitation with Methanol Split_Sample->Precip_MeOH Methanol Arm Precip_ACN Protein Precipitation with Acetonitrile Split_Sample->Precip_ACN Acetonitrile Arm Centrifuge_MeOH Vortex and Centrifuge Precip_MeOH->Centrifuge_MeOH Centrifuge_ACN Vortex and Centrifuge Precip_ACN->Centrifuge_ACN Analyze_MeOH LC-MS/MS Analysis Centrifuge_MeOH->Analyze_MeOH Analyze_ACN LC-MS/MS Analysis Centrifuge_ACN->Analyze_ACN Compare Compare % Conversion to Parent Drug Analyze_MeOH->Compare Analyze_ACN->Compare Issue Low Recovery or High Variability of this compound? Check_Hemolysis Is Plasma Hemolyzed? Issue->Check_Hemolysis Use_NonHemolyzed Use Non-Hemolyzed Plasma if Possible Check_Hemolysis->Use_NonHemolyzed Yes Check_Solvent Using Methanol for Protein Precipitation? Check_Hemolysis->Check_Solvent No Use_NonHemolyzed->Check_Solvent Switch_ACN Switch to Acetonitrile Check_Solvent->Switch_ACN Yes Check_Temp Are Samples Kept Cold During Processing? Check_Solvent->Check_Temp No Switch_ACN->Check_Temp Implement_Cooling Implement Cooling Steps (Ice Bath, Cooled Autosampler) Check_Temp->Implement_Cooling No Check_LCMS Is N-Oxide Co-eluting with Parent Drug? Check_Temp->Check_LCMS Yes Implement_Cooling->Check_LCMS Optimize_Chroma Optimize Chromatography for Separation Check_LCMS->Optimize_Chroma Yes Review_Data Review Data Check_LCMS->Review_Data No Optimize_Chroma->Review_Data

References

Technical Support Center: Quantification of Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Butorphanol N-Oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. Consider a different stationary phase if the issue persists.
Column overload.Dilute the sample or inject a smaller volume.
Inconsistent or Low Analyte Recovery Inefficient sample extraction.Evaluate different sample preparation techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE). A comparison of these methods is provided in the experimental protocols section.
Analyte instability.N-oxides can be prone to degradation.[1] Keep samples on ice or at 4°C during processing and minimize exposure to high temperatures. Evaluate the stability of this compound in the biological matrix under different storage conditions (freeze-thaw, benchtop).
High Signal Variation Between Samples (Ion Suppression or Enhancement) Significant matrix effects from co-eluting endogenous components.Improve sample cleanup using a more selective method like SPE.[2]
Modify the chromatographic method to separate this compound from the interfering matrix components.[1]
Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.
In-source Fragmentation or Conversion to Butorphanol Thermal degradation of the N-oxide in the mass spectrometer source.Optimize MS source parameters, particularly the temperature and voltages, to minimize in-source fragmentation.[3]
Analyte degradation during sample preparation.Use milder extraction conditions. For instance, protein precipitation with acetonitrile may be preferable to methanol for some N-oxides.[4] Ensure chromatographic separation of this compound from butorphanol to prevent inaccurate quantification.[4]

Frequently Asked Questions (FAQs)

???+ question "What is the most common cause of matrix effects in this compound quantification?"

???+ question "How can I assess the presence and extent of matrix effects in my assay?"

???+ question "What is the best type of internal standard to use for this compound analysis?"

???+ question "Are there specific stability concerns for this compound?"

???+ question "Which sample preparation technique is most effective at minimizing matrix effects?"

Experimental Protocols

Protocol 1: Sample Preparation Method Comparison

This protocol outlines a procedure to compare the effectiveness of PPT, LLE, and SPE in reducing matrix effects for this compound quantification in human plasma.

1. Sample Spiking:

  • Prepare a stock solution of this compound.

  • Spike a pool of blank human plasma to a known concentration (e.g., mid-range of the calibration curve).

2. Protein Precipitation (PPT):

  • To 100 µL of spiked plasma, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of mobile phase.

3. Liquid-Liquid Extraction (LLE):

  • To 100 µL of spiked plasma, add a suitable internal standard.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a clean tube.

  • Evaporate to dryness and reconstitute in 100 µL of mobile phase.

4. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load 100 µL of pre-treated (e.g., acidified) spiked plasma.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute this compound with a solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

5. Data Analysis:

  • Analyze the reconstituted samples by LC-MS/MS.

  • Calculate the matrix effect and recovery for each method as described in the FAQs.

Protocol 2: Recommended LC-MS/MS Parameters (Starting Point)

These are suggested starting parameters for method development. Optimization will be required.

Parameter Recommendation
LC Column C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Start with a low percentage of B, ramp up to elute this compound, followed by a wash and re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+. The product ions should be optimized for specificity and abundance.
Source Temperature Start at a lower temperature (e.g., 350-400°C) and evaluate for in-source fragmentation.[3]

Data Summary

The following table summarizes hypothetical data from a sample preparation method comparison study. Actual results will vary depending on the specific experimental conditions.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95 ± 865 ± 15 (Suppression)< 15
Liquid-Liquid Extraction (LLE)85 ± 688 ± 10 (Slight Suppression)< 10
Solid-Phase Extraction (SPE)92 ± 598 ± 5 (Minimal Effect)< 5

Visualizations

Workflow Workflow for Minimizing Matrix Effects cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Evaluation cluster_3 Troubleshooting Loop Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (SIL-IS) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC Chromatographic Separation Evap->LC Inject Sample MS Mass Spectrometric Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant ME_Eval Matrix Effect Evaluation Quant->ME_Eval Optimize Optimize Method ME_Eval->Optimize If Matrix Effect > 15% Optimize->Extraction Optimize->LC

Caption: A workflow diagram illustrating the key steps in developing and validating a robust LC-MS/MS method for this compound, including a troubleshooting loop for minimizing matrix effects.

References

Technical Support Center: Analysis of Butorphanol N-Oxide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Butorphanol N-Oxide from plasma samples.

Troubleshooting Guides

Issue: Low or Inconsistent Recovery of this compound

Low and variable recovery is a common challenge in the bioanalysis of N-oxide metabolites. This is often due to the inherent instability of the N-oxide functional group, which can lead to its reduction back to the parent drug, butorphanol. The polarity of this compound, being higher than the parent compound, also requires specific optimization of extraction conditions.

Troubleshooting Workflow for Low Recovery

low_recovery_troubleshooting start Start: Low Butorphanol N-Oxide Recovery check_stability Is the analyte stable during sample handling and storage? start->check_stability optimize_handling Optimize Sample Handling: - Process plasma immediately - Store at -80°C - Minimize freeze-thaw cycles check_stability->optimize_handling No check_extraction Is the extraction method optimized for a polar, unstable metabolite? check_stability->check_extraction Yes optimize_handling->check_extraction ppt_protocol Protein Precipitation (PPT): - Use acetonitrile instead of methanol - Keep temperature low check_extraction->ppt_protocol Using PPT lle_protocol Liquid-Liquid Extraction (LLE): - Test solvents of varying polarity - Maintain neutral or near-neutral pH check_extraction->lle_protocol Using LLE spe_protocol Solid-Phase Extraction (SPE): - Use mixed-mode or polar-modified reverse-phase sorbent - Optimize wash and elution solvents check_extraction->spe_protocol Using SPE check_lcms Are LC-MS/MS conditions appropriate? ppt_protocol->check_lcms lle_protocol->check_lcms spe_protocol->check_lcms optimize_lcms Optimize LC-MS/MS: - Use ESI in positive ion mode - Ensure chromatographic separation from parent - Check for in-source conversion check_lcms->optimize_lcms No end End: Improved Recovery check_lcms->end Yes optimize_lcms->end

Caption: Troubleshooting workflow for low this compound recovery.

Possible Causes and Solutions:

  • Analyte Instability: this compound can revert to Butorphanol during sample handling, storage, and extraction[1][2].

    • Solution: Minimize sample handling time and keep samples on ice. Store plasma at -80°C immediately after collection. Avoid multiple freeze-thaw cycles. During method development, it is crucial to assess the stability of the N-oxide metabolite[3].

  • Suboptimal Extraction pH: Extreme pH conditions can promote the degradation of N-oxide metabolites[1].

    • Solution: Maintain a neutral or near-neutral pH during the extraction process.

  • Inappropriate Extraction Solvent (Protein Precipitation & LLE): The choice of organic solvent is critical for the stability of N-oxides. For some N-oxides, methanol has been shown to promote conversion back to the parent drug more than acetonitrile, particularly in hemolyzed plasma[2].

    • Solution for Protein Precipitation (PPT): Use acetonitrile as the precipitating solvent. Perform the precipitation at a low temperature (e.g., on ice).

    • Solution for Liquid-Liquid Extraction (LLE): The ideal solvent should be empirically determined. Test solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)).

  • Incorrect Solid-Phase Extraction (SPE) Sorbent: this compound is more polar than Butorphanol. A standard C18 reversed-phase sorbent may not provide adequate retention.

    • Solution: Consider using a mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase and cation exchange mechanisms, or a more polar-modified reversed-phase sorbent (e.g., C8, cyano).

  • In-source Conversion in Mass Spectrometer: N-oxides can sometimes convert to the parent drug within the mass spectrometer source[2].

    • Solution: Ensure complete chromatographic separation of this compound from Butorphanol. Utilize a "soft" ionization method like electrospray ionization (ESI)[1].

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound significantly lower than that of Butorphanol using the same extraction method?

This is expected due to two main factors. Firstly, this compound is more polar than Butorphanol, which affects its partitioning in LLE and retention on reversed-phase SPE sorbents. Secondly, N-oxide metabolites are known to be unstable and can degrade back to the parent tertiary amine during the analytical process[1]. Your extraction method, optimized for the less polar and more stable parent drug, is likely suboptimal for the N-oxide metabolite.

Q2: How can I prevent the conversion of this compound back to Butorphanol during sample preparation?

To minimize conversion, several steps are recommended:

  • Rapid Handling and Cold Storage: Process plasma samples as quickly as possible and always on ice. Store long-term at -80°C.

  • pH Control: Maintain a neutral to slightly basic pH during extraction[1].

  • Solvent Selection: For protein precipitation, acetonitrile is often preferred over methanol for N-oxide stability[2].

  • Avoid High Temperatures: Do not use excessive heat during solvent evaporation steps.

Q3: What type of SPE cartridge is best for this compound?

While a standard C18 cartridge might be used for the parent drug, it may not be ideal for the more polar N-oxide. A better starting point would be a mixed-mode cation exchange (MCX) cartridge, which provides both hydrophobic and electrostatic interactions. Alternatively, a polar-modified reversed-phase cartridge (like C8 or cyano) could offer better retention than C18[4]. The optimal choice will require experimental validation.

Q4: What are the recommended starting LC-MS/MS conditions for this compound?

Based on methods for the parent compound and the nature of N-oxides, here are some recommendations:

  • Column: A C8 or a phenyl-hexyl column may provide a different selectivity that aids in separating the N-oxide from the parent drug.

  • Mobile Phase: A typical reversed-phase gradient using methanol or acetonitrile with a small amount of formic acid in water is a good starting point. Due to its higher polarity, you might need to start with a lower percentage of organic solvent than for Butorphanol.

  • Ionization: Use electrospray ionization (ESI) in the positive ion mode. N-oxides generally ionize well under these conditions[1].

  • Transitions (MRM): You will need to optimize the precursor and product ions for this compound. The precursor ion will be [M+H]+.

Quantitative Data on Extraction Recovery

Extraction MethodAnalyteMatrixRecovery (%)Reference
Liquid-Liquid ExtractionButorphanolHuman Plasma84.4 ± 10.9[5][6]
Liquid-Liquid ExtractionButorphanolBearded Dragon Plasma~90[4]

Experimental Protocols

Protein Precipitation (PPT) - Recommended for N-Oxide Stability

This method is fast but may result in a less clean extract compared to LLE or SPE. Acetonitrile is recommended to minimize N-oxide conversion[2].

Protocol:

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at low temperature (<40°C).

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Notes for this compound Analysis:

  • This is often the best starting method due to its speed and reduced number of steps where degradation can occur.

  • The use of acetonitrile over methanol is critical for minimizing potential degradation[2].

Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract than PPT.

Protocol (based on Butorphanol methods):

  • Aliquot 500 µL of plasma into a glass tube.

  • Add an internal standard.

  • Add 250 µL of a suitable buffer (e.g., ammonium acetate, pH ~7-8).

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like ethyl acetate/hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under nitrogen at low temperature (<40°C).

  • Reconstitute the residue in the mobile phase.

Notes for this compound Analysis:

  • The choice of organic solvent is crucial and may need to be more polar than what is used for the parent drug.

  • Maintaining a neutral to slightly basic pH is important to prevent degradation.

Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and allows for concentration of the analyte.

General SPE Workflow Diagram

spe_workflow start Start condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Sorbent (Remove interferences) load->wash elute 5. Elute Analyte (e.g., Methanol with modifier) wash->elute dry_reconstitute 6. Evaporate & Reconstitute elute->dry_reconstitute end Analyze dry_reconstitute->end

Caption: A typical solid-phase extraction (SPE) workflow.

Protocol (starting point for method development):

  • Select Sorbent: Mixed-Mode Cation Exchange (MCX) or a polar-modified reversed-phase sorbent.

  • Condition: Wash the sorbent with 1 mL of methanol.

  • Equilibrate: Wash the sorbent with 1 mL of water or a neutral buffer.

  • Load: Pre-treat 500 µL of plasma by diluting with 500 µL of a neutral buffer. Load the diluted sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute this compound with 1 mL of a stronger solvent. For MCX, this is typically 5% ammonium hydroxide in methanol. For reversed-phase, it would be a higher concentration of methanol or acetonitrile.

  • Dry and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Notes for this compound Analysis:

  • The wash step is critical. It should be strong enough to remove interferences without eluting the more polar N-oxide.

  • The elution solvent for MCX cartridges (containing ammonia) will create a basic environment, which should be considered for analyte stability. The time spent in the basic elution solvent should be minimized.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Butorphanol N-Oxide. The following frequently asked questions (FAQs) and troubleshooting advice will help you diagnose and resolve common issues to achieve optimal separation and peak symmetry.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound?

Poor peak shape for this compound in reversed-phase HPLC is often attributed to a combination of factors related to its chemical properties and interactions with the chromatographic system. This compound is a polar metabolite of Butorphanol. The N-oxide functional group increases the molecule's polarity compared to the parent drug.

Common causes for poor peak shape include:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the basic nitrogen of this compound, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of this compound. If the pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, resulting in peak broadening or splitting.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[3]

  • Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can lead to poor retention and peak shape.

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes for all analytes.

  • Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volumes, can contribute to band broadening.[2]

Q2: What is the likely pKa of this compound, and how does it affect my method?

Understanding the pKa is crucial for selecting the appropriate mobile phase pH. To ensure consistent ionization and minimize peak shape issues, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For basic compounds like Butorphanol and its N-oxide, using an acidic mobile phase (e.g., pH 2.5-4) will ensure the analyte is fully protonated and less likely to interact with residual silanols.

Q3: What are the recommended starting conditions for developing an HPLC method for this compound?

Since no specific methods for this compound were found, a good starting point is to adapt established methods for the parent compound, Butorphanol, keeping in mind the increased polarity of the N-oxide.

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mm (or similar) with end-cappingA standard C18 column is a good starting point. End-capping minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in WaterProvides an acidic pH to ensure protonation of the analyte, minimizing peak tailing.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of organic phase (e.g., 5-10%) and gradually increase to elute the more polar N-oxide.A gradient is recommended to ensure elution of the polar analyte with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at ~280 nm or Mass Spectrometry (MS)Butorphanol has a UV absorbance around 280 nm. MS detection offers higher sensitivity and specificity.
Injection Vol. 5-20 µLStart with a low injection volume to avoid overload.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting poor peak shape for this compound.

Problem: Peak Tailing

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Evaluation cluster_3 Sample & Method Parameters cluster_4 Resolution start Poor Peak Shape: Peak Tailing Observed ph_check Is Mobile Phase pH at least 2 units below pKa? start->ph_check adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-25 mM)? ph_check->buffer_check Yes adjust_ph->buffer_check increase_buffer Increase Buffer Concentration buffer_check->increase_buffer No column_check Is the column old or showing signs of degradation? buffer_check->column_check Yes increase_buffer->column_check replace_column Replace with a new, high-purity, end-capped column column_check->replace_column Yes hardware_check Check for extra-column volume (tubing, connections) column_check->hardware_check No replace_column->hardware_check optimize_hardware Minimize tubing length and ensure proper connections hardware_check->optimize_hardware Yes overload_check Is column overload a possibility? hardware_check->overload_check No optimize_hardware->overload_check reduce_load Reduce injection volume or sample concentration overload_check->reduce_load Yes end Symmetrical Peak Achieved overload_check->end No reduce_load->end

Detailed Steps:

  • Evaluate Mobile Phase pH: As this compound is a basic compound, secondary interactions with acidic silanol groups on the stationary phase are a primary cause of peak tailing.[1] Lowering the mobile phase pH (e.g., to 2.5-3.5 using 0.1% formic acid or phosphoric acid) will ensure the analyte is fully protonated (positively charged). This minimizes interactions with silanol groups and improves peak shape.

  • Optimize Buffer Concentration: If you are using a buffer, ensure the concentration is sufficient (typically 10-25 mM) to maintain a stable pH environment, especially when injecting samples in a different solvent.

  • Consider a Different Column:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns with extensive end-capping are designed to minimize residual silanol activity.

    • Polar-Endcapped or Embedded Polar Group Columns: These columns are specifically designed to provide better retention and peak shape for polar compounds and can be a good alternative.

  • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can help determine if column overload is the cause of peak tailing.[3]

  • Check for System Issues:

    • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.

    • Column Voids: A void at the head of the column can cause peak distortion. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.

Problem: Peak Fronting

Peak fronting is less common than tailing for basic analytes but can occur due to:

  • Column Overload: This is a primary cause of fronting. Reduce the sample concentration or injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Broad Peaks

Broad peaks can be caused by a variety of factors, some of which also cause tailing or fronting:

  • Low Column Efficiency: This can be due to a degraded column or a poorly packed column bed. Replacing the column is often the solution.

  • Slow Gradient: If the gradient is too shallow, the peak may broaden as it moves through the column. Try a steeper gradient.

  • High Dead Volume: As with peak tailing, excessive volume in the system outside of the column can lead to band broadening.

  • Co-elution: A broad peak might actually be two or more unresolved peaks. Adjusting the mobile phase composition or gradient may be necessary to improve resolution.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for this compound Analysis

  • Mobile Phase A (Aqueous):

    • Measure 1 L of HPLC-grade water into a clean glass reservoir.

    • Carefully add 1.0 mL of formic acid (or another suitable acidifier).

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Mobile Phase B (Organic):

    • Measure 1 L of HPLC-grade acetonitrile or methanol into a separate clean glass reservoir.

    • Degas the solvent.

  • System Setup:

    • Place the mobile phase lines into the appropriate reservoirs.

    • Purge the pump lines to ensure they are filled with the new mobile phases.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

Visualizations

G cluster_0 Ideal Reversed-Phase Interaction cluster_1 Secondary Interaction Causing Peak Tailing Analyte1 This compound (Hydrophobic Portion) C18_1 C18 Stationary Phase Analyte1->C18_1 Hydrophobic Interaction (Good Peak Shape) Analyte2 This compound (Protonated Amine) Silanol Residual Silanol Group (SiO-) C18_2 C18 Stationary Phase

References

selecting an appropriate internal standard for Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate internal standard for the quantification of Butorphanol N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the analysis of this compound?

For mass spectrometry-based analysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated this compound (e.g., this compound-d3).[1][2] SIL internal standards have nearly identical chemical and physical properties to the target analyte, ensuring they co-elute chromatographically and experience similar ionization effects, which corrects for variability during sample preparation and analysis.[1][2][3]

Q2: Is a deuterated form of this compound commercially available?

Based on current information, a commercially available deuterated version of this compound is not readily found. Custom synthesis would likely be required.[1]

Q3: If a deuterated internal standard is unavailable, what are the alternatives?

When a SIL internal standard is not available, a structural analog can be used.[1][4] The analog should closely mimic the physicochemical properties and chromatographic behavior of this compound.

Q4: What are the key properties to consider when selecting a structural analog internal standard?

The selected analog should have:

  • Similar Chemical Structure: To ensure comparable extraction recovery and chromatographic retention.

  • Similar Physicochemical Properties: Properties like pKa (acid dissociation constant) and logP (partition coefficient) should be close to those of this compound to ensure similar behavior during sample preparation.

  • No Interference: The internal standard should not interfere with the analyte of interest or other components in the sample matrix.[4]

  • Chromatographic Resolution: Ideally, the analog should be chromatographically resolved from the analyte to avoid isobaric interference, though co-elution is acceptable if the mass-to-charge ratios are distinct.[4]

Troubleshooting Guide: Internal Standard Selection

This guide addresses specific issues that may arise during the selection and use of an internal standard for this compound analysis.

Problem 1: High variability in analytical results.

  • Possible Cause: The chosen internal standard may not be adequately compensating for variations in sample preparation or instrument response.

  • Solution:

    • Re-evaluate the internal standard: If using a structural analog, its physicochemical properties might differ significantly from this compound. Consider an analog that is structurally more similar.

    • Optimize extraction procedure: Ensure the extraction method is robust and provides consistent recovery for both the analyte and the internal standard.

    • Investigate Matrix Effects: The internal standard and analyte might be experiencing different levels of ion suppression or enhancement. A SIL internal standard is the best solution to mitigate this.

Problem 2: Difficulty finding a suitable structural analog.

  • Possible Cause: The unique N-Oxide functional group on this compound makes finding a perfect analog challenging.

  • Solution:

    • Consider Analogs of the Parent Compound: For the analysis of Butorphanol, a cyclopropyl analogue, BC-2605, has been successfully used as an internal standard.[5][6][7] Given the structural similarity, analogs of Butorphanol could be investigated for their suitability for this compound analysis.

    • Evaluate Related Opioids: Other opioid compounds with similar core structures could be screened. However, significant validation would be required to ensure they are appropriate.

    • Custom Synthesis of a SIL Internal Standard: If high accuracy and precision are critical, investing in the custom synthesis of a deuterated this compound is the most reliable long-term solution.

Data Presentation

Table 1: Physicochemical Properties of Butorphanol and this compound (Estimated)

PropertyButorphanolThis compoundData Source
Molecular FormulaC₂₁H₂₉NO₂C₂₁H₂₉NO₃PubChem, Veeprho
Molecular Weight327.47 g/mol 343.46 g/mol PubChem, Veeprho
XLogP33.1Estimated to be lower due to the polar N-Oxide groupPubChem
pKa (strongest basic)9.8Estimated to be lower due to the N-Oxide groupChemAxon

Note: The physicochemical properties for this compound are estimated based on the properties of the parent compound Butorphanol and the known effects of N-oxidation on molecular properties.

Experimental Protocols

Protocol 1: General Method for LC-MS/MS Analysis of Butorphanol (Adaptable for this compound)

This protocol is based on a validated method for Butorphanol and can serve as a starting point for developing a method for this compound.[5][7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard solution.

    • Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).

    • Vortex mix for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., Partisil C8, 4.6 x 100 mm, 5 µm).[5]

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[5][7]

    • Flow Rate: 0.3 mL/min.[5][7]

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: To be determined by infusing pure standards of this compound and the selected internal standard.

Visualizations

Internal_Standard_Selection_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Internal Standard (IS) Selection cluster_2 Phase 3: Method Development & Validation A Define Analyte: This compound B Determine Physicochemical Properties (MW, pKa, logP) A->B C Ideal IS: Stable Isotope Labeled (SIL) (e.g., this compound-d3) G Develop LC-MS/MS Method C->G D Alternative IS: Structural Analog F Evaluate Potential Analogs (e.g., BC-2605, other opioids) D->F E Search for Commercial SIL IS E->C Available E->D Not Available F->G H Validate Method: Specificity, Linearity, Accuracy, Precision G->H I Final Method with Selected IS H->I

Caption: Workflow for selecting an internal standard for this compound analysis.

Troubleshooting_Guide Start High Result Variability? Cause1 Inadequate IS Compensation Start->Cause1 Cause2 Suboptimal Extraction Start->Cause2 Cause3 Matrix Effects Start->Cause3 Solution1 Re-evaluate IS: - Check structural similarity - Consider SIL IS Cause1->Solution1 Solution2 Optimize Extraction: - Test different solvents - Adjust pH Cause2->Solution2 Solution3 Address Matrix Effects: - Use SIL IS - Improve chromatography Cause3->Solution3

Caption: Troubleshooting high variability in analytical results.

References

Technical Support Center: Butorphanol N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butorphanol N-Oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent in-source conversion of this compound during your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source conversion and why is it a problem for this compound analysis?

A1: In-source conversion is an unintended chemical modification of an analyte that occurs within the ion source of a mass spectrometer. For this compound, this typically involves the reduction of the N-oxide back to the parent drug, Butorphanol. This can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug concentration, resulting in inaccurate pharmacokinetic and metabolic data.

Q2: Which analytical techniques are most susceptible to in-source conversion of N-oxides?

A2: Atmospheric pressure chemical ionization (APCI) is known to be more prone to causing in-source conversion of N-oxides due to the higher temperatures used in the vaporizer.[1] Electrospray ionization (ESI) can also induce conversion, although often to a lesser extent. The extent of conversion is influenced by various instrumental parameters.

Q3: Can the sample matrix affect the stability of this compound?

A3: Yes, the sample matrix can significantly impact the stability of N-oxide metabolites. For instance, studies on other N-oxides have shown that conversion to the parent drug can be more pronounced in hemolyzed plasma compared to regular plasma.[2] It is crucial to evaluate matrix effects during method development.

Q4: Are there any chemical derivatization techniques to confirm the presence of this compound?

A4: Yes, selective reduction can be used as a confirmatory tool. Treatment of the sample with a reducing agent like titanium(III) chloride (TiCl₃) will selectively reduce the N-oxide to its corresponding amine (Butorphanol).[3] The disappearance of the this compound peak and a corresponding increase in the Butorphanol peak after treatment can confirm its initial presence.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound peak, with a correspondingly high Butorphanol peak. In-source conversion (reduction) of the N-oxide.1. Optimize Ion Source Parameters: Lower the ion source temperature (vaporizer and capillary).[1]2. Change Ionization Technique: If using APCI, switch to ESI, which generally uses lower temperatures.3. Modify Mobile Phase Composition: Use aprotic solvents if possible, as protic solvents can sometimes contribute to reduction. Experiment with different pH values.
Inconsistent quantification of this compound across different sample batches. Matrix-induced degradation during sample preparation or storage.1. Evaluate Sample Preparation: Studies on similar compounds suggest protein precipitation with acetonitrile (ACN) is effective in minimizing N-oxide conversion.[2]2. Assess Storage Stability: Ensure samples are stored at appropriate low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[4]3. Use a Stabilizing Buffer: If working with oral fluids or other complex matrices, consider the use of a stabilizing buffer.[4]
Difficulty distinguishing this compound from a hydroxylated metabolite with the same nominal mass. Co-elution and similar fragmentation patterns.1. Improve Chromatographic Separation: Optimize the HPLC/UPLC method to achieve baseline separation of the N-oxide and potential isomeric metabolites.2. Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between the N-oxide and a hydroxylated metabolite based on their exact mass.3. Perform MS/MS Fragmentation Studies: N-oxides and hydroxylated metabolites can exhibit different fragmentation pathways. For example, N-oxides may show a characteristic loss of oxygen ([M+H-O]⁺), which is not typically observed for hydroxylated compounds under ESI-MS/MS conditions.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation to Minimize N-Oxide Conversion

This protocol is designed to reduce the likelihood of this compound conversion during sample extraction from plasma.

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation.

  • Aliquotting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN). Acetonitrile is often preferred over methanol as it has been shown to cause less N-oxide conversion for some compounds.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis.

  • Evaporation and Reconstitution (Optional): If concentration is needed, evaporate the supernatant under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Protocol 2: Confirmatory Identification of this compound using TiCl₃ Reduction

This protocol can be used to confirm the identity of a suspected this compound peak.

  • Sample Preparation: Prepare two identical aliquots of the sample extract containing the putative this compound.

  • TiCl₃ Solution Preparation: Prepare a fresh solution of titanium(III) chloride in a suitable solvent (e.g., water or methanol).

  • Treatment: To one aliquot, add a small volume of the TiCl₃ solution. To the other (control) aliquot, add the same volume of the solvent used for the TiCl₃ solution.

  • Incubation: Allow the reactions to proceed at room temperature for a short period (e.g., 15-30 minutes).

  • Analysis: Analyze both the treated and control samples by LC-MS.

  • Confirmation: A significant decrease or complete disappearance of the this compound peak in the TiCl₃-treated sample, accompanied by a corresponding increase in the Butorphanol peak, confirms the identity of the N-oxide.[3]

Visualizations

Logical Workflow for Troubleshooting this compound In-Source Conversion

start Problem: Inaccurate this compound Quantification check_ms Step 1: Review Mass Spectrometer Parameters start->check_ms is_apci Is APCI the ionization source? check_ms->is_apci switch_esi Action: Switch to ESI if possible is_apci->switch_esi Yes lower_temp Action: Lower ion source and capillary temperatures is_apci->lower_temp No/Also check_sample_prep Step 2: Evaluate Sample Preparation switch_esi->check_sample_prep lower_temp->check_sample_prep is_hemolyzed Is the sample matrix hemolyzed plasma? check_sample_prep->is_hemolyzed use_acn Action: Use Acetonitrile for protein precipitation is_hemolyzed->use_acn Yes check_chromatography Step 3: Assess Chromatographic Separation is_hemolyzed->check_chromatography No use_acn->check_chromatography is_coelution Is there potential co-elution with isomers? check_chromatography->is_coelution optimize_hplc Action: Optimize HPLC method for better separation is_coelution->optimize_hplc Yes confirm_identity Step 4: Confirm N-Oxide Identity is_coelution->confirm_identity No/Also optimize_hplc->confirm_identity ticl3_reduction Action: Perform TiCl3 reduction experiment confirm_identity->ticl3_reduction solution Resolution: Accurate this compound Measurement ticl3_reduction->solution

Caption: Troubleshooting workflow for in-source conversion.

Signaling Pathway of In-Source Conversion

cluster_ion_source Mass Spectrometer Ion Source cluster_factors Contributing Factors Butorphanol_N_Oxide This compound (Analyte of Interest) Butorphanol Butorphanol (Parent Drug) Butorphanol_N_Oxide->Butorphanol Reduction (In-Source Conversion) High_Temp High Temperature (e.g., APCI) High_Temp->Butorphanol_N_Oxide Solvent Protic Solvents Solvent->Butorphanol_N_Oxide Matrix Sample Matrix (e.g., Hemolyzed Plasma) Matrix->Butorphanol_N_Oxide

Caption: Factors contributing to in-source conversion.

References

stability of Butorphanol N-Oxide in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Butorphanol N-Oxide under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for this compound?

For general laboratory use, this compound should be stored in its original, tightly sealed receptacle in a well-ventilated area. It is crucial to keep it away from sources of ignition and heat.[1]

Q2: Is this compound sensitive to oxidation?

While specific oxidative stability data for this compound is limited, the parent compound, butorphanol, is known to be susceptible to oxidation.[2] N-oxidation is a common degradation pathway for tertiary amine-containing compounds, particularly under oxidative stress. For instance, studies on other pharmaceuticals like venlafaxine have shown that the N-oxide is a primary transformation product upon ozonation. Therefore, it is prudent to protect this compound from strong oxidizing agents.[2][3]

Q3: Are there any known degradation pathways for this compound?

Q4: How can I monitor the stability of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable technique for monitoring the stability of this compound. A stability-indicating method should be developed and validated to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during analysis. Degradation of this compound.- Verify the storage conditions of your sample and standards. - Protect samples from light and excessive heat. - Prepare fresh solutions for analysis. - Perform a forced degradation study to identify potential degradation products.
Loss of assay value over time. Instability of this compound under the current storage conditions.- Re-evaluate your storage conditions (temperature, light exposure, container type). - Consider storing at a lower temperature (e.g., 2-8 °C or -20 °C) and in amber vials to protect from light. - Ensure the storage container is inert and properly sealed.
Inconsistent results between replicates. Non-homogeneity of the sample or issues with the analytical method.- Ensure complete dissolution and proper mixing of the sample before analysis. - Verify the precision and robustness of your analytical method.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute with the mobile phase to a suitable concentration.

  • Analyze by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Analyze the chromatograms for the appearance of degradation products.

  • Perform mass balance calculations to account for all the material.

Stability-Indicating HPLC Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM ammonium acetate, pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan) or MS detection for higher specificity and sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a starting point, and the method should be optimized and validated for the specific application.

Data Presentation

The following table summarizes the stability of Butorphanol Tartrate (the parent drug) from published studies, which can provide some context for the potential stability of its N-oxide derivative. Note that this data is not for this compound.

Compound Storage Condition Duration Result Reference
Butorphanol TartrateRoom Temperature (in solution with diluents)5 weeksPractically unchanged concentration[4]
Butorphanol Tartrate37°C (in solution with diluents)5 weeksPractically unchanged concentration[4]
Butorphanol TartrateDirect light exposure (in clear and amber vials)5 weeksPractically unchanged concentration[4]
Butorphanol in a three-drug anesthetic mixtureRoom Temperature2 yearsStable[5]
Butorphanol in a three-drug anesthetic mixture4°C2 yearsStable[5]
Butorphanol in a three-drug anesthetic mixture-20°C2 yearsStable[5]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidation stock->oxidation Expose to Stress Conditions thermal Thermal Stress stock->thermal Expose to Stress Conditions photo Photolytic Stress stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway parent Butorphanol n_oxide This compound parent->n_oxide Oxidation other_ox Other Oxidative Degradants parent->other_ox Oxidation hydrolysis Hydrolysis Products n_oxide->hydrolysis Hydrolysis (Potential) photo_deg Photodegradation Products n_oxide->photo_deg Photolysis (Potential) unknown Unknown Degradants n_oxide->unknown

References

Technical Support Center: Butorphanol N-Oxide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the pH optimization of Butorphanol N-Oxide extraction from aqueous samples. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for the efficient extraction of this compound?

Q2: What is the recommended pH for the extraction of Butorphanol and its metabolites?

A2: Based on available literature for Butorphanol, a pH of 12 has been successfully used for its extraction from biological fluids.[2] As a general rule for basic compounds, the pH of the aqueous solution should be at least 2 units higher than the pKa of the analyte. Therefore, a pH in the range of 10.5 to 12 is recommended for the extraction of this compound.

Q3: Can I use Solid-Phase Extraction (SPE) for this compound?

A3: Yes, SPE is a viable alternative to liquid-liquid extraction (LLE). Methods for the simultaneous extraction of Butorphanol and its metabolites from plasma and urine using SPE have been developed.[3][4] These methods often employ mixed-mode or cation-exchange cartridges that leverage both hydrophobic and ionic interactions for separation.[5][6] The pH of the sample and the wash/elution solvents are critical for successful SPE.

Q4: What are some suitable organic solvents for the liquid-liquid extraction of this compound?

A4: A mixture of organic solvents is often used to optimize extraction efficiency. For Butorphanol, a common choice is a mixture of a nonpolar solvent and a more polar solvent. For instance, a combination of ethyl acetate and hexane has been used.[4] Another documented solvent mixture is toluene–hexane–isoamyl alcohol (78:20:2).[6] The choice of solvent will also depend on the subsequent analytical technique (e.g., GC-MS, LC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Recovery The pH of the aqueous sample is too low.Ensure the pH of the aqueous sample is adjusted to a range of 10.5-12. Use a calibrated pH meter for accurate measurement.
The organic solvent is not optimal.Try a different solvent or a mixture of solvents. For example, increase the polarity of the organic phase by adding a small amount of a more polar solvent like isoamyl alcohol.
Insufficient mixing of the aqueous and organic phases.Vortex or shake the sample vigorously for an adequate amount of time (e.g., 5-10 minutes) to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.
Emulsion Formation The sample matrix contains high concentrations of proteins or lipids.Centrifuge the sample at a higher speed and for a longer duration. You can also try adding a small amount of a salt (salting out) to the aqueous phase to break the emulsion.
Analyte Instability This compound may be susceptible to degradation at extreme pH or temperature.Perform the extraction at a controlled temperature (e.g., room temperature or on ice). Minimize the time the analyte is in a highly basic solution.
Inconsistent Results Inaccurate pH adjustment or inconsistent mixing.Calibrate the pH meter before each use. Use a standardized procedure for mixing all samples to ensure uniformity.
Contamination of glassware or solvents.Use high-purity solvents and thoroughly clean all glassware before use.

Data Presentation

The optimal pH for extraction is directly related to the pKa of the analyte. For a basic compound like Butorphanol, the percentage of the neutral (extractable) form increases as the pH of the solution rises above its pKa. The following table illustrates the theoretical relationship between pH and the ionization state of a basic compound with a pKa of 8.4 (an average value for Butorphanol), which dictates its extractability into an organic solvent.

pH of Aqueous Phase pH - pKa % Ionized (Non-extractable) % Neutral (Extractable)
6.4-2.0~99.0%~1.0%
7.4-1.0~90.9%~9.1%
8.40.050.0%50.0%
9.4+1.0~9.1%~90.9%
10.4+2.0~1.0%~99.0%
11.4+3.0~0.1%~99.9%

This table is a theoretical representation based on the Henderson-Hasselbalch equation and assumes a pKa of 8.4 for illustrative purposes.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound

This protocol is a general guideline and may require optimization for your specific sample matrix and analytical method.

  • Sample Preparation:

    • To 1 mL of the aqueous sample (e.g., plasma, urine), add an appropriate internal standard.

  • pH Adjustment:

    • Add a suitable base (e.g., 1 M NaOH or concentrated ammonium hydroxide) dropwise to the sample while vortexing to adjust the pH to approximately 11.

    • Confirm the pH using a calibrated pH meter.

  • Extraction:

    • Add 5 mL of the extraction solvent (e.g., ethyl acetate/hexane, 9:1 v/v) to the sample tube.

    • Cap the tube and vortex vigorously for 5-10 minutes.

  • Phase Separation:

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Aqueous Sample (1 mL) is Add Internal Standard sample->is ph_adjust Adjust pH to ~11 is->ph_adjust add_solvent Add Organic Solvent (5 mL) ph_adjust->add_solvent vortex Vortex for 5-10 min add_solvent->vortex centrifuge Centrifuge at 3000 x g vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analytical Instrumentation (LC-MS) reconstitute->analyze

Caption: Workflow for the liquid-liquid extraction of this compound.

ph_extraction_relationship cluster_ph_scale pH of Aqueous Phase cluster_molecule_state Analyte State (this compound) cluster_extraction_efficiency Extraction Efficiency into Organic Solvent low_ph Low pH (pH < pKa) ionized Ionized (Charged) low_ph->ionized pka_ph pH = pKa mixed 50% Ionized 50% Neutral pka_ph->mixed high_ph High pH (pH > pKa) neutral Neutral (Uncharged) high_ph->neutral low_eff Low ionized->low_eff mid_eff Moderate mixed->mid_eff high_eff High neutral->high_eff

Caption: Relationship between pH, analyte state, and extraction efficiency.

References

Validation & Comparative

A Comparative Analysis of Butorphanol Metabolites: Norbutorphanol and Hydroxybutorphanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butorphanol, a synthetic opioid agonist-antagonist, undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. The primary products of this biotransformation are hydroxybutorphanol and norbutorphanol. While the pharmacological activity of butorphanol itself is well-characterized, the contribution of its metabolites to its overall clinical effect, particularly concerning analgesia and potential side effects, is an area of ongoing investigation. Notably, extensive literature searches did not yield significant information on Butorphanol N-Oxide as a major metabolite, hence this guide will focus on the comparative analysis of the two principal metabolites: norbutorphanol and hydroxybutorphanol. This guide provides a comprehensive comparison of their formation, pharmacological activity, and analytical quantification, supported by experimental data to aid in drug development and research.

Metabolic Pathways of Butorphanol

Butorphanol is primarily metabolized in the liver through two main pathways: hydroxylation and N-dealkylation. Hydroxylation of the cyclobutyl ring results in the formation of hydroxybutorphanol, considered the major metabolite.[1] N-dealkylation of the cyclobutylmethyl group attached to the nitrogen atom leads to the formation of norbutorphanol, which is produced in smaller quantities.[1] While specific cytochrome P450 (CYP450) enzyme involvement in human butorphanol metabolism is not definitively established in the reviewed literature, CYP enzymes are generally responsible for such biotransformations in opioids.[2]

Butorphanol_Metabolism Butorphanol Butorphanol CYP450 Enzymes (Liver) CYP450 Enzymes (Liver) Butorphanol->CYP450 Enzymes (Liver) Hepatic Metabolism Hydroxybutorphanol Hydroxybutorphanol Norbutorphanol Norbutorphanol CYP450 Enzymes (Liver)->Hydroxybutorphanol Hydroxylation (Major Pathway) CYP450 Enzymes (Liver)->Norbutorphanol N-dealkylation (Minor Pathway) Opioid_Signaling cluster_Norbutorphanol Norbutorphanol Signaling cluster_Hydroxybutorphanol Hydroxybutorphanol Norbutorphanol Norbutorphanol (µ-agonist) mu_Receptor_N µ-Opioid Receptor Norbutorphanol->mu_Receptor_N Binds to Gi_N Gi Protein mu_Receptor_N->Gi_N Activates AC_N Adenylyl Cyclase Gi_N->AC_N Inhibits cAMP_N ↓ cAMP AC_N->cAMP_N Analgesia_Dependence Analgesia & Physical Dependence cAMP_N->Analgesia_Dependence Leads to Hydroxybutorphanol Hydroxybutorphanol NoEffect Negligible µ-receptor agonist activity and effect on Adenylyl Cyclase Hydroxybutorphanol->NoEffect Experimental_Workflow cluster_PD Physical Dependence Study cluster_QA Quantitative Analysis PD_A Drug Administration (Continuous IV Infusion) PD_B Naloxone Challenge PD_A->PD_B PD_D Biochemical Analysis (Adenylyl Cyclase Assay) PD_A->PD_D PD_C Observation of Withdrawal Symptoms PD_B->PD_C QA_A Plasma Sample Collection QA_B Solid-Phase Extraction QA_A->QA_B QA_C Derivatization QA_B->QA_C QA_D GC-ECNCI-MS Analysis QA_C->QA_D

References

Unveiling a Gap in Opioid Screening: The Cross-Reactivity Profile of Butorphanol N-Oxide in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature and manufacturer data reveals a critical information gap regarding the cross-reactivity of Butorphanol N-Oxide, a potential metabolite of the synthetic opioid butorphanol, in commonly used opioid immunoassays. This guide provides researchers, clinicians, and drug development professionals with an objective comparison of what is known about butorphanol metabolism, the principles of opioid immunoassays, and a detailed experimental protocol to address this knowledge gap.

Introduction

Butorphanol is a potent synthetic opioid analgesic with a complex pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1] As with many pharmaceuticals, its metabolism in the body results in various derivatives, including hydroxybutorphanol and norbutorphanol.[2] While the cross-reactivity of the parent drug and some of its metabolites in opioid screening assays is a recognized concern, the potential interference of this compound remains largely uncharacterized.

Opioid immunoassays are a cornerstone of clinical and forensic toxicology, offering rapid screening for the presence of opioids in biological samples.[3][4] However, their utility is intrinsically linked to their specificity and potential for cross-reactivity with structurally related and unrelated compounds.[5][6] False-positive or false-negative results can have significant clinical and legal implications. This guide synthesizes the current state of knowledge and provides a practical framework for investigating the cross-reactivity of this compound.

Understanding Butorphanol Metabolism

Butorphanol undergoes extensive metabolism in the liver. The primary identified metabolites are hydroxybutorphanol and norbutorphanol. While the existence of this compound as a metabolite is plausible from a biochemical standpoint, its presence and concentration in vivo, particularly in urine, are not well-documented in readily available scientific literature.

Opioid Immunoassays: A Primer

Opioid immunoassays are based on the principle of competitive binding. In a typical assay, a known quantity of a labeled opioid antigen competes with any opioid present in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the opioid in the sample. The specificity of the antibody is crucial and determines the extent of cross-reactivity with other substances.

Immunoassay_Principle cluster_detection Signal Detection Analyte Butorphanol N-Oxide Bound_Complex_Analyte Antibody-Analyte Complex Analyte->Bound_Complex_Analyte Binds Antibody Opioid-Specific Antibody Antibody->Bound_Complex_Analyte Bound_Complex_Labeled Antibody-Labeled Antigen Complex Antibody->Bound_Complex_Labeled Labeled_Antigen Enzyme-Labeled Opioid Antigen Labeled_Antigen->Bound_Complex_Labeled Binds Product Colored Product (Signal) Bound_Complex_Labeled->Product Catalyzes (if not bound) Substrate Substrate Substrate->Product

Diagram 1: Principle of a Competitive Enzyme Immunoassay.

Cross-Reactivity Data for this compound: The Uncharted Territory

A thorough review of scientific literature and commercially available opioid immunoassay package inserts reveals a significant lack of specific data on the cross-reactivity of this compound. While manufacturers provide cross-reactivity data for a range of opioids and other compounds, this compound is not typically included in these evaluations.

Table 1: Summary of Publicly Available Cross-Reactivity Information for Butorphanol and its Metabolites (Excluding N-Oxide)

Immunoassay Platform/KitButorphanol Cross-ReactivityHydroxybutorphanol Cross-ReactivityNorbutorphanol Cross-ReactivityData Source
Various Radioimmunoassays VariableNot specifiedNot specified[2]
Generic Opioid Screens Generally low to moderateNot specifiedNot specifiedGeneral knowledge from multiple sources

Note: This table highlights the absence of data for this compound and the often-limited information available for other metabolites.

The structural similarity between this compound and the parent compound suggests a potential for cross-reactivity. The extent of this cross-reactivity, however, can only be determined through direct experimental testing.

Cross_Reactivity_Logic Butorphanol Butorphanol Metabolites Metabolites Butorphanol->Metabolites N_Oxide This compound Metabolites->N_Oxide Cross_Reactivity Potential Cross-Reactivity? N_Oxide->Cross_Reactivity Immunoassay Opioid Immunoassay Immunoassay->Cross_Reactivity Result Accurate Screening Result? Cross_Reactivity->Result

Diagram 2: Logical Flow of Potential Cross-Reactivity.

Experimental Protocol for Determining this compound Cross-Reactivity

To address the current knowledge gap, the following detailed experimental protocol is provided for researchers to assess the cross-reactivity of this compound in opioid immunoassays.

Objective: To determine the percentage cross-reactivity of this compound in a specific opioid immunoassay.

Materials:

  • This compound analytical standard: Of known purity.

  • Opioid immunoassay kit: (e.g., CEDIA, EMIT, or other commercially available kits) including calibrators and controls.

  • Drug-free human urine: Verified to be negative for opioids.

  • Automated clinical chemistry analyzer or microplate reader: Capable of performing the selected immunoassay.

  • Calibrated pipettes and standard laboratory glassware.

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or drug-free urine) to prepare a concentrated stock solution.

  • Preparation of Spiked Urine Samples:

    • Perform serial dilutions of the this compound stock solution with drug-free human urine to create a range of concentrations.

    • The concentration range should be broad enough to identify the concentration that produces a positive result in the immunoassay.

  • Immunoassay Analysis:

    • Follow the manufacturer's instructions for the chosen opioid immunoassay kit.

    • Run the assay with the kit's negative calibrator, cutoff calibrator, and positive controls to ensure the validity of the assay run.

    • Analyze the series of this compound spiked urine samples.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Determine the concentration of this compound that produces a result equivalent to the assay's cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Cutoff Calibrator / Concentration of Cross-Reactant giving a response equal to the Cutoff Calibrator) x 100

Table 2: Example Data Collection Table for Cross-Reactivity Experiment

Spiked this compound Concentration (ng/mL)Immunoassay Response (e.g., absorbance, rate)Result (Positive/Negative)
0 (Drug-Free Urine)Negative
100
500
1000
5000
10000
...
Cutoff CalibratorPositive

Conclusion and Future Directions

The potential for this compound to cross-react in opioid immunoassays represents a significant and unaddressed issue in clinical and forensic toxicology. The lack of available data necessitates direct experimental investigation. The provided protocol offers a standardized method for researchers to determine the cross-reactivity of this compound in various commercially available immunoassays. The results of such studies will be invaluable for improving the accuracy and interpretation of opioid screening results, ultimately leading to better patient care and more reliable forensic outcomes. It is imperative that manufacturers of opioid immunoassays also investigate and report the cross-reactivity of a wider range of metabolites, including N-oxides, for commonly used opioids.

References

A Comparative Analysis of Butorphanol and Its Major Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological and pharmacokinetic profiles of the synthetic opioid analgesic butorphanol and its primary metabolic products, hydroxybutorphanol and norbutorphanol. This document provides a comparative overview of their properties, supported by available experimental data, to inform research and development in pain management.

Butorphanol, a synthetic opioid, is recognized for its mixed agonist-antagonist activity at opioid receptors, primarily acting as an agonist at the kappa-opioid receptor and a partial agonist or antagonist at the mu-opioid receptor.[1] Its metabolism in the liver is extensive, leading to the formation of a major metabolite, hydroxybutorphanol, and a minor metabolite, norbutorphanol.[2] While the pharmacological activities of these metabolites have not been extensively characterized in humans, animal studies suggest they may possess some analgesic properties.[2] A thorough understanding of the comparative pharmacology and pharmacokinetics of butorphanol and its metabolites is crucial for optimizing its therapeutic use and for the development of new analgesic agents.

Pharmacokinetic Profile: A Comparative Overview

Butorphanol undergoes significant first-pass metabolism after oral administration, resulting in low bioavailability.[2] It is primarily metabolized in the liver via hydroxylation to form hydroxybutorphanol and, to a lesser extent, N-dealkylation to produce norbutorphanol.[2]

Table 1: Comparative Pharmacokinetic Parameters of Butorphanol and Hydroxybutorphanol in Humans

ParameterButorphanolHydroxybutorphanolNorbutorphanol
Elimination Half-Life (t½) ~2.5 - 3 hours~15 - 18 hours[2]Trace amounts detected, pharmacokinetic parameters not estimated
Accumulation Index (with q6h dosing) 1.26.0Not applicable
Primary Route of Elimination Hepatic metabolism followed by renal and fecal excretion[2]Renal and fecal excretionRenal and fecal excretion

Data compiled from multiple sources. Note that pharmacokinetic parameters for norbutorphanol are not well-established due to its low plasma concentrations.

The significantly longer elimination half-life of hydroxybutorphanol leads to its considerable accumulation in the plasma with repeated dosing of butorphanol.[2]

Receptor Binding Affinity: The Parent Compound

Butorphanol's complex pharmacological profile is a direct result of its interaction with different opioid receptors. It exhibits a high affinity for the kappa-opioid receptor and a moderate affinity for the mu-opioid receptor.

Table 2: Opioid Receptor Binding Affinity (Ki) of Butorphanol

Receptor SubtypeBinding Affinity (Ki) in nM
Kappa-Opioid Receptor (KOR) 0.1 ± 0.02[1]
Mu-Opioid Receptor (MOR) 2.4 ± 1.2[1]

Data represents the dissociation constant (Ki) from competitive binding assays.

Analgesic Potency: An Unresolved Comparison

While butorphanol is a potent analgesic, the specific analgesic potency of its major metabolites, hydroxybutorphanol and norbutorphanol, remains to be definitively quantified in humans. Animal studies have suggested that these metabolites may contribute to the overall analgesic effect, but comparative potency data is lacking.[2] There is also speculation that the metabolites might occupy opioid receptors without eliciting a significant analgesic response, which could have implications for subsequent opioid administration.

Experimental Protocols

Quantification of Butorphanol and its Metabolites in Human Plasma

Method: Gas Chromatography-Electron Capture Negative-Ion Chemical Ionization Mass Spectrometry (GC-ECNCI-MS)

1. Sample Preparation:

  • Solid-phase extraction of butorphanol, hydroxybutorphanol, and norbutorphanol from human plasma.

  • Use of a cyclopropyl analog of butorphanol as an internal standard.

2. Derivatization:

  • Preparation of the pentafluorobenzoyl ester of butorphanol.

  • Preparation of the tris- and bis-trifluoroacetyl esters of hydroxybutorphanol and norbutorphanol, respectively.

3. Instrumentation:

  • Gas chromatograph coupled with an electron-capture negative-ion chemical ionization mass spectrometer.

4. Analysis:

  • Selected-ion monitoring of the molecular ions of the derivatized compounds.

  • Standard curves are generated for quantification.

Opioid Receptor Binding Assay

Method: Radioligand Competition Binding Assay

1. Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., kappa or mu).

  • A radiolabeled ligand with known affinity for the receptor (e.g., [³H]-diprenorphine).

  • The test compound (butorphanol or its metabolites).

  • Assay buffer and filtration apparatus.

2. Procedure:

  • Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Processes

To further elucidate the relationships and processes involved in the action of butorphanol, the following diagrams are provided.

Butorphanol_Metabolism Butorphanol Butorphanol Hydroxybutorphanol Hydroxybutorphanol (Major Metabolite) Butorphanol->Hydroxybutorphanol Hydroxylation (Liver) Norbutorphanol Norbutorphanol (Minor Metabolite) Butorphanol->Norbutorphanol N-dealkylation (Liver) Excretion Renal and Fecal Excretion Hydroxybutorphanol->Excretion Norbutorphanol->Excretion

Figure 1. Metabolic pathway of butorphanol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Human Plasma Sample SPE Solid-Phase Extraction Plasma_Sample->SPE Derivatization Chemical Derivatization SPE->Derivatization GC_MS GC-ECNCI-MS Derivatization->GC_MS Data_Quantification Data Quantification GC_MS->Data_Quantification

Figure 2. Workflow for quantifying butorphanol and its metabolites.

Signaling_Pathway Butorphanol Butorphanol KOR Kappa-Opioid Receptor Butorphanol->KOR Agonist MOR Mu-Opioid Receptor Butorphanol->MOR Partial Agonist/ Antagonist G_Protein G-Protein Activation KOR->G_Protein MOR->G_Protein Analgesia Analgesia G_Protein->Analgesia

Figure 3. Butorphanol's interaction with opioid receptors.

References

A Comparative Guide to the Accurate and Precise Measurement of Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the accurate and precise measurement of Butorphanol N-Oxide, a key metabolite and potential impurity of the synthetic opioid analgesic, Butorphanol. While specific validated analytical methods exclusively for this compound are not extensively published, this document outlines highly relevant and adaptable techniques based on validated methods for the parent compound and its other metabolites. The information presented herein is intended to guide researchers in selecting and developing robust analytical methods for their specific needs.

Introduction to this compound Analysis

Butorphanol is a potent opioid agonist-antagonist used for pain management. Its metabolism in the body leads to the formation of several metabolites, including this compound. The accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and for quality control in pharmaceutical manufacturing, where it may be present as a degradation product. The primary analytical techniques suitable for the sensitive and specific measurement of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both LC-MS/MS and GC-MS offer high sensitivity and specificity, making them the methods of choice for bioanalytical and pharmaceutical analysis of Butorphanol and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of drugs and their metabolites in biological matrices. It offers high sensitivity, specificity, and throughput. Based on a validated method for Butorphanol, the following performance characteristics can be expected for a well-developed LC-MS/MS assay for this compound.[1]

Table 1: Expected Performance of a this compound LC-MS/MS Assay [1]

ParameterExpected Performance
Lower Limit of Quantitation (LLOQ)~10-20 pg/mL
Linearity (r²)>0.99
Accuracy (% Deviation)<15%
Precision (CV%)<15%
Recovery>80%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly sensitive and specific technique suitable for the analysis of Butorphanol and its metabolites. It often requires derivatization of the analyte to improve its volatility and chromatographic properties. A validated GC-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNCI-MS) method for the metabolites hydroxybutorphanol and norbutorphanol provides a strong basis for the expected performance of a this compound assay.[2]

Table 2: Expected Performance of a this compound GC-MS Assay [2]

ParameterExpected Performance
Linearity (r²)>0.99
Intra-assay Precision (CV%)<12%
Inter-assay Precision (CV%)<12%
Inter-assay Accuracy (% Deviation)<12%

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. The following sections provide adaptable protocols for LC-MS/MS and GC-MS analysis of this compound, based on established methods for Butorphanol and its other metabolites. The availability of a certified this compound reference standard is critical for the preparation of calibrators and quality control samples.

LC-MS/MS Experimental Protocol (Adapted from Boulton et al., 2002)[1]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of plasma sample, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Add 1 mL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Add 6 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • HPLC Column: C18, 100 x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]+ of this compound.

  • Product Ion (Q3): A specific fragment ion of this compound.

  • Collision Energy: Optimized for the specific precursor-product ion transition.

GC-MS Experimental Protocol (Adapted from Vachharajani et al., 1996)[2]

1. Sample Preparation: Solid-Phase Extraction and Derivatization

  • To 1 mL of plasma sample, add an internal standard.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a low percentage of methanol in water.

  • Elute the analyte with methanol.

  • Evaporate the eluate to dryness.

  • Derivatize the residue with a suitable agent (e.g., pentafluorobenzoyl chloride for ECNCI) by heating at 60°C for 30 minutes.

  • Evaporate the derivatization agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

2. GC Conditions

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

3. MS Conditions

  • Ionization Mode: Electron Capture Negative Ionization (ECNI).

  • Scan Type: Selected Ion Monitoring (SIM) of the characteristic ions of the derivatized this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methodologies.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data GC_MS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis Plasma_GC Plasma Sample Add_IS_GC Add Internal Standard Plasma_GC->Add_IS_GC SPE Solid-Phase Extraction Add_IS_GC->SPE Derivatize Derivatization SPE->Derivatize Reconstitute_GC Reconstitute Derivatize->Reconstitute_GC GC GC Separation Reconstitute_GC->GC MS Mass Spectrometry (ECNI-SIM) GC->MS Data_GC Data Acquisition & Processing MS->Data_GC

References

Detecting Butorphanol N-Oxide: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for quantifying drug metabolites is paramount. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for Butorphanol N-Oxide, a metabolite of the synthetic opioid agonist-antagonist, butorphanol. Due to the limited publicly available data specifically for this compound, this guide incorporates data for the parent compound, butorphanol, and a structurally related opioid metabolite, Tramadol N-Oxide, to provide a comprehensive analytical perspective.

Quantitative Data Summary

The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

For comparative purposes, this guide presents the LOQ for butorphanol and the linear range for Tramadol N-Oxide, which provides an indication of its quantifiable limits.

AnalyteMethodMatrixLimit of Quantification (LOQ)Linear Range
ButorphanolHPLC-MS/MSHuman Plasma13.7 pg/mL[1][2]13.7 - 1374 pg/mL[1][2]
Tramadol N-OxideLC-MS/MSRat and Dog PlasmaNot explicitly stated~6 - 2000 ng/mL[3]

Experimental Protocols

The determination of LOD and LOQ is a critical component of analytical method validation. The following are detailed experimental protocols representative of the methodologies used for the analysis of butorphanol and its metabolites.

Protocol 1: Quantification of Butorphanol in Human Plasma by HPLC-MS/MS[1][2]

This method is suitable for the sensitive quantification of butorphanol and can be adapted for its metabolites like this compound.

  • Sample Preparation:

    • To a 1 mL aliquot of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of n-butanol and cyclohexane).

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

  • Instrumentation and Conditions:

    • High-Performance Liquid Chromatography (HPLC):

      • Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water, both containing an acid modifier like formic acid to improve ionization.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 10-20 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

  • LOD and LOQ Determination:

    • The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). A common approach is to define the LOD as the concentration that yields an S/N of 3, and the LOQ as the concentration that yields an S/N of 10.[4]

    • Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[4]

Protocol 2: Analysis of Tramadol N-Oxide by LC-MS/MS[3]

This protocol provides a framework for the analysis of opioid N-oxides.

  • Sample Preparation:

    • Solid-phase extraction (SPE) is employed for sample clean-up and concentration.

    • The specific SPE cartridge and elution solvents would be optimized for this compound.

  • Instrumentation and Conditions:

    • Liquid Chromatography (LC): Reversed-phase chromatography is utilized for separation.

    • Tandem Mass Spectrometry (MS/MS): Detection is performed in the positive ionization mode.

  • Method Validation:

    • The assay was validated for linearity, with a demonstrated range of approximately 6 to 2000 ng/mL.[3]

    • Inter-assay reproducibility was reported to be generally less than 15%, and accuracy values were within 13% of the theoretical concentrations.[3]

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the determination of the limit of detection and quantification in an analytical method.

LOD_LOQ_Workflow cluster_prep Method Development & Preparation cluster_analysis Data Acquisition cluster_calculation Calculation & Verification cluster_verification Verification A Develop Analytical Method (e.g., LC-MS/MS) B Prepare Blank Matrix Samples A->B C Prepare Calibration Standards & Quality Controls A->C D Analyze Blank Samples (n≥10) B->D E Analyze Low Concentration Spiked Samples C->E F Calculate Standard Deviation of Blank Response (σ) D->F G Determine Signal-to-Noise Ratio (S/N) E->G H Calculate LOD (e.g., 3.3 * σ / Slope or S/N ≥ 3) F->H I Calculate LOQ (e.g., 10 * σ / Slope or S/N ≥ 10) F->I G->H G->I J Verify LOQ with acceptable Precision & Accuracy I->J

Caption: Workflow for LOD and LOQ Determination.

This guide highlights the current landscape of analytical methodologies for this compound. While direct LOD and LOQ data remain to be published, the provided protocols for butorphanol and a comparable N-oxide metabolite offer a robust starting point for researchers to develop and validate sensitive and reliable quantification methods. The principles of method validation, particularly the determination of LOD and LOQ, are universal and can be applied to establish the performance characteristics of an assay for this compound.

References

A Comparative Analysis of the Ionization Efficiencies of Butorphanol and its N-Oxide in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the ionization characteristics of a parent drug and its derivatives is crucial for developing robust analytical methods. This guide provides an objective comparison of the ionization efficiencies of the synthetic opioid analgesic butorphanol and its N-oxide derivative, supported by theoretical principles and a detailed experimental protocol for empirical determination.

The ionization efficiency of a molecule is a critical parameter in mass spectrometry, directly influencing the sensitivity and limits of detection of an analytical method. In the context of drug metabolism and impurity profiling, comparing the ionization efficiencies of a parent compound like butorphanol and its N-oxide is essential for accurate quantification and characterization.

Theoretical Comparison of Ionization Efficiencies

The ionization efficiency of a molecule in electrospray ionization (ESI), a soft ionization technique commonly used for polar and semi-polar compounds, is influenced by several physicochemical properties. For nitrogen-containing compounds like butorphanol and its N-oxide, basicity (pKa), polarity (logP), and molecular size are primary determinants, especially in the commonly used positive-ion ESI mode.

Butorphanol , a tertiary amine, possesses a nitrogen atom with a lone pair of electrons that can readily accept a proton. This makes it a moderately strong base. In contrast, butorphanol N-oxide has an oxygen atom covalently bonded to the nitrogen. This N-O bond significantly alters the electronic properties of the nitrogen atom, making it substantially less basic.

In positive-ion ESI, the formation of protonated molecules ([M+H]⁺) is the primary ionization pathway. The efficiency of this process is directly related to the analyte's ability to accept a proton in the ESI droplet. Given the significant difference in basicity, it is predicted that butorphanol will exhibit a considerably higher ionization efficiency than this compound in positive-ion ESI. The more basic nitrogen in butorphanol is more readily protonated, leading to a stronger signal in the mass spectrometer for a given concentration.

The increased polarity of the N-oxide functional group compared to the tertiary amine may also play a role, though its effect is generally considered secondary to basicity in positive-ion mode for these types of compounds.

PropertyButorphanolThis compound (Predicted)Impact on Positive-Ion ESI Efficiency
Molecular Formula C₂₁H₂₉NO₂C₂₁H₂₉NO₃Minimal direct impact on ionization efficiency, but affects mass-to-charge ratio.
Molecular Weight 327.47 g/mol 343.47 g/mol Affects the mass-to-charge ratio of the resulting ions.
pKa (Strongest Basic) ~8.19 - 10.7[1]~4.5 (general for tertiary amine N-oxides)Higher pKa of butorphanol indicates greater basicity, leading to more efficient protonation and thus higher ionization efficiency.
Polarity Moderately polarMore polar than butorphanolIncreased polarity can influence solvation and desolvation dynamics in the ESI process.

Experimental Protocol for Determining Relative Ionization Efficiency

To empirically compare the ionization efficiencies of butorphanol and this compound, a relative ionization efficiency (RIE) experiment can be performed using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the relative ionization efficiency of butorphanol compared to this compound.

Materials:

  • Butorphanol reference standard

  • This compound reference standard

  • LC-MS grade water, acetonitrile, and formic acid

  • Calibrated analytical balance and volumetric flasks

  • LC-MS system equipped with an electrospray ionization (ESI) source

Methodology:

  • Standard Solution Preparation:

    • Prepare individual stock solutions of butorphanol and this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • From the stock solutions, prepare a series of calibration standards for each compound individually, covering a relevant concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a mixed solution containing both butorphanol and this compound at a known concentration (e.g., 100 ng/mL of each).

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Use a suitable reversed-phase column (e.g., C18).

      • Employ a mobile phase gradient, for example, starting with a high percentage of aqueous phase (e.g., 95% water with 0.1% formic acid) and ramping to a high percentage of organic phase (e.g., 95% acetonitrile with 0.1% formic acid) to ensure separation of the two compounds.

      • Inject equal volumes of each calibration standard and the mixed solution.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive-ion ESI mode.

      • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a solution of butorphanol to maximize the signal of its protonated molecule ([M+H]⁺). Use these same parameters for the analysis of this compound to ensure a fair comparison.

      • Acquire data in full scan mode to confirm the [M+H]⁺ ions for both compounds.

      • For quantitative comparison, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for the respective [M+H]⁺ ions of butorphanol and this compound.

  • Data Analysis:

    • For the individual calibration series, plot the peak area of the [M+H]⁺ ion against the concentration for each compound.

    • Perform a linear regression for each calibration curve and determine the slope.

    • The relative ionization efficiency (RIE) can be calculated as the ratio of the slopes:

      • RIE = (Slope of Butorphanol) / (Slope of this compound)

    • Alternatively, from the injection of the equimolar mixed solution, the RIE can be estimated by the ratio of the peak areas, assuming complete chromatographic separation:

      • RIE ≈ (Peak Area of Butorphanol) / (Peak Area of this compound)

A dot code block is provided below for the experimental workflow.

G cluster_prep Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis stock_but Butorphanol Stock cal_but Butorphanol Calibration Series stock_but->cal_but mixed_std Equimolar Mixture stock_but->mixed_std stock_n_oxide This compound Stock cal_n_oxide N-Oxide Calibration Series stock_n_oxide->cal_n_oxide stock_n_oxide->mixed_std lc_separation LC Separation cal_but->lc_separation cal_n_oxide->lc_separation mixed_std->lc_separation esi_ms Positive-Ion ESI-MS lc_separation->esi_ms peak_integration Peak Area Integration esi_ms->peak_integration calibration_curves Calibration Curves peak_integration->calibration_curves area_ratio Peak Area Ratio (RIE Estimate) peak_integration->area_ratio slope_ratio Slope Ratio Calculation (RIE) calibration_curves->slope_ratio

Caption: Experimental workflow for determining the relative ionization efficiency of butorphanol and its N-oxide.

Conclusion

Based on fundamental principles of electrospray ionization, butorphanol is expected to have a significantly higher ionization efficiency than its N-oxide derivative in positive-ion mode, primarily due to its greater basicity. This theoretical assessment can be confirmed and quantified by following the provided experimental protocol. For researchers developing analytical methods for butorphanol and its related compounds, accounting for this difference in ionization efficiency is paramount for achieving accurate and reliable quantitative results.

References

Validating Urinary Markers for Butorphanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of butorphanol administration is critical. This guide provides a comprehensive comparison of urinary markers for butorphanol, focusing on the parent drug and its primary metabolites: hydroxybutorphanol and norbutorphanol. The information presented is supported by experimental data from published studies to aid in the selection of the most reliable biomarkers for clinical and forensic applications.

Butorphanol, a synthetic opioid agonist-antagonist, undergoes extensive metabolism in the liver prior to renal excretion.[1] While the parent drug can be detected in urine, its metabolites often serve as more sensitive and longer-lasting indicators of use. The major metabolite is hydroxybutorphanol, formed through hydroxylation, while norbutorphanol is a minor metabolite resulting from N-dealkylation.[2] The detection of these analytes in urine provides a robust method for monitoring butorphanol intake.

Comparison of Urinary Markers

The selection of a target analyte for urinary drug testing depends on several factors, including its concentration in the urine, the duration of its detection window, and the availability of sensitive and specific analytical methods. While data directly comparing the performance of butorphanol, hydroxybutorphanol, and norbutorphanol as urinary markers is limited, their relative excretion and detectability have been characterized.

Hydroxybutorphanol has been identified as the major urinary metabolite, accounting for a significant portion of the administered dose.[1][2] Norbutorphanol is produced in smaller quantities.[2] The parent drug, butorphanol, is also present in urine, but often at lower concentrations than its hydroxylated metabolite. The detection window for butorphanol in urine is reported to be approximately four days.[3]

Table 1: Quantitative Data for Butorphanol and its Metabolites in Urine

AnalyteValidated Quantitation Range (ng/mL)Recovery (%)
Butorphanol1-10093
Hydroxybutorphanol1-10072
Norbutorphanol2-20050
Data synthesized from a study utilizing a high-performance liquid chromatographic method.[4]

Experimental Protocols

The accurate quantification of butorphanol and its metabolites in urine requires validated analytical methodologies. High-performance liquid chromatography (HPLC) with fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques.

High-Performance Liquid Chromatography with Fluorescence Detection

A sensitive and quantitative reversed-phase HPLC method has been established for the simultaneous determination of butorphanol, hydroxybutorphanol, and norbutorphanol in human urine.[4]

Sample Preparation:

  • Buffer 1.0 mL of urine with 0.1 mL of 1.0 M ammonium acetate (pH 6.0).

  • Perform solid-phase extraction using 1-mL Cyano Bond Elut columns.

  • Evaporate the eluent under nitrogen and gentle heat.

  • Reconstitute the residue with the HPLC mobile phase.[4]

Chromatographic Conditions:

  • Column: Reversed-phase octyl 5-micron column.

  • Mobile Phase: Acetonitrile-methanol-water (20:10:70, v/v/v) containing 10 mM ammonium acetate and 10 mM TMAH (pH 5.0).

  • Detection: Fluorescence detection with excitation at 200 nm and emission at 325 nm.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity for the confirmation of butorphanol and its metabolites. This often involves a derivatization step to improve the volatility and chromatographic properties of the analytes.

Sample Preparation and Derivatization:

  • Enzymatic hydrolysis of urine samples may be performed to cleave glucuronide conjugates.

  • Solid-phase extraction is used to isolate the analytes.

  • The extracted compounds are derivatized, for example, using pentafluorobenzoyl ester for butorphanol and trifluoroacetyl esters for hydroxybutorphanol and norbutorphanol.[5]

GC-MS Conditions:

  • The specific column and temperature program will vary depending on the instrument and derivatives.

  • Detection is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[5]

Visualizing Metabolic and Experimental Pathways

To further clarify the processes involved in the analysis of butorphanol's urinary markers, the following diagrams illustrate the metabolic pathway and a general experimental workflow.

Butorphanol_Metabolism Butorphanol Butorphanol Hydroxylation Hydroxylation (Major Pathway) Butorphanol->Hydroxylation N_Dealkylation N-Dealkylation (Minor Pathway) Butorphanol->N_Dealkylation Urine_Excretion1 Urinary Excretion Butorphanol->Urine_Excretion1 Hydroxybutorphanol Hydroxybutorphanol Hydroxylation->Hydroxybutorphanol Norbutorphanol Norbutorphanol N_Dealkylation->Norbutorphanol Urine_Excretion2 Urinary Excretion Hydroxybutorphanol->Urine_Excretion2 Urine_Excretion3 Urinary Excretion Norbutorphanol->Urine_Excretion3

Caption: Metabolic pathway of Butorphanol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_results Results Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (Optional) Urine_Sample->Hydrolysis Step 1 SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Step 2 Evaporation Evaporation & Reconstitution SPE->Evaporation Step 3 LC_MS_MS LC-MS/MS or GC-MS Analysis Evaporation->LC_MS_MS Data_Processing Data Acquisition & Processing LC_MS_MS->Data_Processing Quantification Quantification of Analytes Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for urinary marker analysis.

References

Performance Characteristics of Butorphanol N-Oxide Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance characteristics of analytical assays for the quantification of Butorphanol N-Oxide, a potential metabolite of the synthetic opioid analgesic Butorphanol. Due to the limited availability of publicly validated assays specifically for this compound, this document extrapolates performance characteristics from a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a structurally similar N-oxide metabolite of another opioid, alongside validated methods for the parent compound, Butorphanol. This guide also presents alternative analytical techniques for the detection of Butorphanol and related compounds.

Data Presentation: A Comparative Analysis

The performance of a hypothetical this compound LC-MS/MS assay is compared with established methods for Butorphanol, including LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassay screening.

Table 1: Performance Characteristics of Quantitative Assays for Butorphanol and its Metabolites

ParameterHypothetical this compound LC-MS/MSValidated Butorphanol LC-MS/MS[1]Validated Butorphanol GC-MS[2]
Linearity Range ~5 - 2000 ng/mL (estimated)13.7 - 1374 pg/mL20 - 2000 pg/mL
Lower Limit of Quantitation (LLOQ) ~5 ng/mL (estimated)13.7 pg/mL20 pg/mL
Accuracy (% Deviation) < 15% (estimated)< 15%Within 12%
Precision (CV%) < 15% (estimated)< 7%Within 12%
Specificity High (Mass-to-charge ratio detection)High (Mass-to-charge ratio detection)High (Mass-to-charge ratio detection)
Recovery 50-80% (estimated)84.4 ± 10.9%Not explicitly stated

Table 2: Comparison of Different Analytical Methodologies

FeatureLC-MS/MSGC-MSImmunoassay
Principle Chromatographic separation followed by mass analysisChromatographic separation of volatile compounds followed by mass analysisAntigen-antibody binding
Specificity HighHighModerate to High (potential for cross-reactivity)[3]
Sensitivity Very High (pg/mL levels)[1]Very High (pg/mL levels)[2]High (ng/mL levels)
Quantitation Yes (highly accurate)Yes (accurate)Semi-quantitative or qualitative
Sample Throughput ModerateLow to ModerateHigh
Sample Preparation Required (e.g., SPE, LLE)Often requires derivatization[2]Minimal
Cost per Sample HighHighLow

Experimental Protocols

Hypothetical LC-MS/MS Method for this compound

This proposed method is based on a validated LC-MS/MS assay for another opioid N-oxide.

  • Sample Preparation: Solid-phase extraction (SPE) would be employed to isolate this compound from a biological matrix (e.g., urine, plasma). A suitable deuterated internal standard, such as Butorphanol-d5 N-Oxide, would be added prior to extraction.

  • Chromatography: Separation would be achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high selectivity and sensitivity.

Validated LC-MS/MS Method for Butorphanol
  • Sample Preparation: Liquid-liquid extraction is a common method for isolating Butorphanol from plasma.[1] A cyclopropyl analogue of Butorphanol can be used as an internal standard.[1]

  • Chromatography: A C8 analytical column is used with a mobile phase of methanol, water, and formic acid (90:10:0.1, v/v/v).[1]

  • Mass Spectrometry: Tandem mass spectrometry detection is utilized for quantification.[1]

Validated GC-MS Method for Butorphanol and its Metabolites
  • Sample Preparation: Solid-phase extraction is followed by chemical derivatization to make the analytes volatile.[2] For Butorphanol, a pentafluorobenzoyl ester is prepared.[2]

  • Gas Chromatography: The derivatized analytes are separated on a capillary column.

  • Mass Spectrometry: Electron-capture negative-ion chemical ionization mass spectrometry (GC-ECNCI-MS) with selected-ion monitoring is used for detection.[2]

Visualizing the Workflow and Method Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow of the proposed this compound assay and a comparison of the different analytical approaches.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) IS Add Internal Standard Sample->IS SPE Solid-Phase Extraction IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Figure 1. Experimental workflow for a hypothetical this compound LC-MS/MS assay.

logical_relationship Immunoassay Immunoassay LC_MSMS LC-MS/MS Immunoassay->LC_MSMS Confirmation of positive results GC_MS GC-MS Immunoassay->GC_MS Confirmation of positive results

Figure 2. Logical relationship between screening and confirmatory analytical methods.

References

Safety Operating Guide

Navigating the Disposal of Butorphanol N-Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of Butorphanol N-Oxide.

This compound is a metabolite of Butorphanol, a synthetically derived opioid agonist-antagonist.[1] While Butorphanol is classified as a Schedule IV controlled substance by the U.S. Drug Enforcement Administration (DEA), the specific controlled substance status of its metabolite, this compound, is not explicitly defined in available regulations.[2][3] In the absence of specific guidance, a conservative approach is recommended. Therefore, laboratory professionals should handle and dispose of this compound with the same level of precaution as a Schedule IV controlled substance to ensure full compliance and mitigate any potential regulatory risks.

Hazard Profile of this compound

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed (Acute Tox. 4, H302).[4]

  • Reproductive Toxicity: May damage fertility or the unborn child (Repr. 1B, H360).[4]

These classifications underscore the importance of meticulous handling and disposal to prevent accidental exposure and environmental contamination.

Core Disposal Principle: The "Non-Retrievable" Standard

The cornerstone of DEA regulations for the disposal of controlled substances is the "non-retrievable" standard.[5] This means the substance must be rendered to a state where it cannot be transformed back into a controlled substance.[5] Incineration is a method that has been reviewed by the DEA and is considered to meet this standard.[5]

Procedural Guidance for Disposal

The following step-by-step process outlines the recommended procedure for the disposal of this compound from a laboratory setting, assuming it is handled as a Schedule IV controlled substance.

Step 1: Segregation and Secure Storage

  • Isolate all waste containing this compound from other chemical waste streams.

  • Store the segregated waste in a clearly labeled, sealed, and leak-proof container.

  • The storage location must be secure and accessible only to authorized personnel, in accordance with your institution's controlled substance management plan.

Step 2: Engage a DEA-Registered Reverse Distributor

  • The primary and most compliant method for the disposal of controlled substance inventory is through a DEA-registered reverse distributor.[5]

  • These specialized waste management vendors are authorized by the DEA to handle, transport, and document the disposal of controlled substances.

  • Your institution's Environmental Health and Safety (EHS) department will have a list of approved reverse distributors.

Step 3: Documentation and Record-Keeping

  • Meticulous record-keeping is a legal requirement for the disposal of controlled substances.

  • For the transfer of Schedule III-V substances to a reverse distributor, the registrant must maintain a record that includes:

    • The date of disposal.

    • The name, address, and DEA registration number of the reverse distributor.

    • The quantity of the substance disposed of.[5]

  • The reverse distributor is responsible for completing a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") upon destruction of the substance and providing a copy to the registrant.[5]

Step 4: Packaging and Transportation

  • Follow all institutional and Department of Transportation (DOT) guidelines for the packaging and transportation of chemical waste.

  • The reverse distributor will provide specific instructions on how to prepare the waste for shipment.

Quantitative Data Summary

ParameterGuideline/RegulationSource
Controlled Substance Schedule (Parent Compound) Schedule IV[2]
Disposal Standard Non-retrievable[5]
Recommended Disposal Method Incineration via a DEA-Registered Reverse Distributor[5]
Required DEA Form (by Reverse Distributor) DEA Form 41[5]

Decision Pathway for this compound Disposal

Disposal_Workflow start Start: this compound Waste Generated assess_status Assess Controlled Substance Status start->assess_status conservative_approach Assume Schedule IV Status (Conservative Approach) assess_status->conservative_approach Status Undefined segregate_waste Segregate and Securely Store Waste conservative_approach->segregate_waste contact_ehs Contact Institutional EHS segregate_waste->contact_ehs reverse_distributor Engage DEA-Registered Reverse Distributor contact_ehs->reverse_distributor document_transfer Complete Transfer Documentation reverse_distributor->document_transfer package_transport Package for Transport (per Reverse Distributor) document_transfer->package_transport end End: Compliant Disposal package_transport->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe, compliant, and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific policies and EHS department for guidance.

References

Personal protective equipment for handling Butorphanol N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Butorphanol N-Oxide, a synthetic opioid analog, are paramount to ensure personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1]. The primary exposure risks are through inhalation of aerosolized powders and dermal contact[2]. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE based on the potential exposure risk levels.

Risk LevelRecommended Personal Protective Equipment
Low Risk (e.g., handling sealed containers, visual inspection)
- Gloves: Single pair of nitrile gloves.
- Eye Protection: Safety glasses with side shields.
- Lab Coat: Standard laboratory coat.
Moderate Risk (e.g., weighing, preparing solutions, non-aerosol generating procedures)
- Gloves: Double pair of nitrile gloves.
- Eye Protection: Chemical splash goggles.
- Respiratory Protection: A fit-tested N95 or higher respirator is recommended[3][4].
- Protective Clothing: Disposable gown or coveralls with long sleeves[3].
High Risk (e.g., procedures with a high likelihood of aerosolization, cleaning spills)
- Gloves: Double pair of nitrile gloves.
- Eye Protection: Full-face shield over chemical splash goggles.
- Respiratory Protection: A powered air-purifying respirator (PAPR) with P100 filters is recommended[4].
- Protective Clothing: Disposable, liquid-resistant coveralls.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage in a designated containment area.

  • The substance should be stored in a securely locked, well-ventilated, and clearly labeled cabinet away from incompatible materials[1][5][6].

2. Preparation and Handling:

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[5].

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.

  • Wet-wiping surfaces with an appropriate solvent after handling can help to decontaminate the work area and prevent the aerosolization of residual powder[2].

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Avoid using alcohol-based sanitizers as they may enhance absorption[2][3]. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available[5][6].

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential diversion.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous waste through a licensed chemical waste management company.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • If a licensed waste disposal service is unavailable, consult with local environmental protection agencies for guidance on compliant disposal methods. For small quantities, in-house chemical neutralization may be an option, but this should only be performed by trained personnel following a validated protocol.

Experimental Workflow for Handling this compound

Workflow for Handling this compound A Receiving and Storage B Preparation and Handling (in Fume Hood) A->B Don PPE C Experimentation B->C G Emergency Procedures B->G In Case of Exposure D Decontamination of Work Area C->D Post-Experiment C->G In Case of Exposure E Waste Segregation D->E D->G In Case of Exposure F Hazardous Waste Disposal E->F

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.